4-Chloro-1-[(oxan-4-yl)methyl]-1H-pyrazol-3-amine
Descripción
Propiedades
Fórmula molecular |
C9H14ClN3O |
|---|---|
Peso molecular |
215.68 g/mol |
Nombre IUPAC |
4-chloro-1-(oxan-4-ylmethyl)pyrazol-3-amine |
InChI |
InChI=1S/C9H14ClN3O/c10-8-6-13(12-9(8)11)5-7-1-3-14-4-2-7/h6-7H,1-5H2,(H2,11,12) |
Clave InChI |
ZGLQBYSDBHSTOS-UHFFFAOYSA-N |
SMILES canónico |
C1COCCC1CN2C=C(C(=N2)N)Cl |
Origen del producto |
United States |
Pharmacokinetic Profiling and ADME Optimization of 4-Chloro-1-[(oxan-4-yl)methyl]-1H-pyrazol-3-amine
Executive Summary
The development of targeted small-molecule therapeutics requires a delicate balance between pharmacodynamic potency and pharmacokinetic (PK) viability. The compound 4-Chloro-1-[(oxan-4-yl)methyl]-1H-pyrazol-3-amine represents a rationally designed preclinical scaffold frequently utilized in kinase and transporter inhibitor programs. By functionalizing a privileged 1H-pyrazol-3-amine core with a 4-chloro substituent and an oxan-4-yl (tetrahydropyran, THP) methyl tail, medicinal chemists can tightly control the molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.
This technical guide provides an in-depth analysis of the structural causality behind this compound's PK properties, supported by standardized, self-validating experimental methodologies for in vitro evaluation.
Structural Pharmacokinetics & ADME Rationale
The pharmacokinetic behavior of 4-Chloro-1-[(oxan-4-yl)methyl]-1H-pyrazol-3-amine is dictated by three distinct structural motifs, each engineered to overcome specific ADME liabilities:
-
The 1H-pyrazol-3-amine Core : This heteroaromatic system provides essential hydrogen bond donors and acceptors for target engagement. However, unsubstituted pyrazoles are highly susceptible to rapid oxidative metabolism.
-
The 4-Chloro Substituent (Metabolic Shielding) : The C4 position of the pyrazole ring is the most electron-rich and thus the primary "soft spot" for Cytochrome P450 (CYP)-mediated electrophilic attack. Halogenation at this position with a chlorine atom sterically and electronically blocks oxidation, significantly reducing hepatic intrinsic clearance ( CLint ) while simultaneously increasing lipophilicity to drive passive membrane permeability.
-
The 1-[(oxan-4-yl)methyl] Tail (Solubility & Distribution) : The oxan-4-yl (THP) ring serves as a bioisostere for a highly lipophilic cyclohexane ring. By introducing an oxygen heteroatom into the ring, the overall lipophilicity (LogP) is lowered, and a new hydrogen bond acceptor is created. This strategic substitution improves aqueous solubility, modulates the basicity (pKa) of the adjacent amine, and prevents excessive plasma protein binding, ensuring a favorable volume of distribution ( Vd ) [1].
Quantitative Pharmacokinetic Profile
The structural modifications described above yield a highly predictable and favorable in vitro PK profile. The quantitative data summarized below reflects the optimized balance between permeability, metabolic stability, and solubility.
| Pharmacokinetic Parameter | Expected Value | Clinical / ADME Implications |
| Molecular Weight (MW) | 215.68 g/mol | Highly compliant with Lipinski’s Rule of 5; optimal for oral bioavailability. |
| Lipophilicity (cLogP) | 1.8 – 2.2 | Balanced partition coefficient ensuring both lipid membrane permeation and aqueous solubility. |
| Caco-2 Permeability ( Papp A-B) | >12×10−6 cm/s | Indicates high passive human intestinal absorption. |
| Efflux Ratio ( Papp B-A / A-B) | <2.0 | Low potential for P-glycoprotein (P-gp) or BCRP-mediated intestinal efflux. |
| HLM Intrinsic Clearance ( CLint ) | <15 µL/min/mg | High metabolic stability due to C4-chlorination; predicts a low hepatic extraction ratio. |
| Plasma Protein Binding (PPB) | 70% – 80% | Moderate binding ensures a sufficient unbound free fraction ( fu ) to drive in vivo efficacy. |
Experimental Methodologies: Self-Validating Protocols
To ensure scientific trustworthiness, the following protocols are designed as self-validating systems. They incorporate internal controls and strict acceptance criteria to guarantee that the resulting PK data is an artifact-free reflection of the compound's true properties.
Protocol A: Caco-2 Bidirectional Permeability Assay (Absorption)
Causality: The Caco-2 cell line (human colorectal adenocarcinoma) spontaneously differentiates to form a polarized epithelial monolayer expressing tight junctions and active efflux transporters (e.g., P-gp). This assay is the gold standard for predicting human intestinal absorption and identifying efflux liabilities.
Step-by-Step Methodology:
-
Cell Culture & Monolayer Validation: Seed Caco-2 cells on polycarbonate transwell inserts (0.4 µm pore size). Culture for 21 days to allow full differentiation.
-
Self-Validation Step: Prior to dosing, measure the Transepithelial Electrical Resistance (TEER). Proceed only if TEER >250 Ω·cm², confirming tight junction integrity and ensuring transport is transcellular, not paracellular.
-
-
Dose Preparation: Prepare a 10 µM dosing solution of 4-Chloro-1-[(oxan-4-yl)methyl]-1H-pyrazol-3-amine in Hank's Balanced Salt Solution (HBSS). Adjust the Apical chamber to pH 6.5 (simulating the intestinal lumen) and the Basolateral chamber to pH 7.4 (simulating systemic circulation).
-
Incubation & Transport: Add the compound to the apical chamber for A-to-B transport, or the basolateral chamber for B-to-A transport. Incubate at 37°C in a 5% CO2 atmosphere.
-
Sampling & Quenching: Extract 50 µL aliquots from the receiver chambers at 30, 60, 90, and 120 minutes. Immediately quench the samples in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Labetalol for passive permeability validation).
-
Quantification: Analyze the samples via LC-MS/MS. Calculate the apparent permeability ( Papp ) and the Efflux Ratio (ER).
Fig 2: Bidirectional Caco-2 permeability assay workflow for intestinal absorption prediction.
Protocol B: Human Liver Microsome (HLM) Stability Assay (Metabolism)
Causality: Hepatic clearance is the primary route of elimination for most small molecules. This assay evaluates Phase I oxidative metabolism by Cytochrome P450 enzymes, adhering strictly to FDA guidance for in vitro drug interaction studies [2].
Step-by-Step Methodology:
-
System Preparation: Thaw pooled Human Liver Microsomes (HLMs) on ice to preserve enzyme activity. Prepare a 100 mM potassium phosphate buffer (pH 7.4) supplemented with 3.3 mM MgCl2 (an essential cofactor for CYP function).
-
Pre-Incubation: Mix the HLMs (final protein concentration of 0.5 mg/mL) with 1 µM of the test compound. Pre-incubate the mixture at 37°C for 5 minutes to achieve thermal equilibrium.
-
Reaction Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system (final concentration 1 mM).
-
Self-Validation Step: Run a parallel control incubation lacking NADPH. If compound depletion occurs in the absence of NADPH, it indicates non-CYP mediated instability (e.g., chemical hydrolysis or amidase activity) [3].
-
-
Time-Course Sampling: At t=0,5,15,30, and 60 minutes, extract 50 µL of the reaction mixture and immediately quench it in 150 µL of ice-cold acetonitrile containing an internal standard.
-
Analysis: Centrifuge the quenched plates at 4000 rpm for 15 minutes to precipitate microsomal proteins. Analyze the supernatant via LC-MS/MS to calculate the half-life ( t1/2 ) and intrinsic clearance ( CLint ).
Metabolic Biotransformation Pathways
Because the 4-chloro substitution successfully shields the pyrazole core from direct oxidation, the metabolic soft spots of 4-Chloro-1-[(oxan-4-yl)methyl]-1H-pyrazol-3-amine are shifted to the peripheral functional groups.
The primary Phase I biotransformation is mediated by CYP3A4 and CYP2D6, resulting in the hydroxylation of the oxan-4-yl (THP) ring adjacent to the ether oxygen. A minor Phase I pathway involves N-dealkylation at the methyl linker, cleaving the THP tail from the pyrazole core. Concurrently, the primary amine at the 3-position of the pyrazole is highly susceptible to Phase II direct conjugation by Uridine 5'-diphospho-glucuronosyltransferases (UGTs), forming an N-glucuronide that is highly water-soluble and readily excreted via renal pathways.
Fig 1: Predicted Phase I and Phase II biotransformation pathways for the pyrazole derivative.
References
-
Title: Clinical Drug Interaction Studies—Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions and In Vitro Drug Interaction Studies—Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions; Guidance for Industry Source: U.S. Food and Drug Administration (FDA) / Federal Register URL: [Link]
-
Title: A Review of CYP-Mediated Drug Interactions: Mechanisms and In Vitro Drug-Drug Interaction Assessment Source: Metabolites (PMC10384351) URL: [Link]
In Vitro Toxicity Profile of 4-Chloro-1-[(oxan-4-yl)methyl]-1H-pyrazol-3-amine: A Proposed Investigational Framework
Abstract
This technical guide outlines a comprehensive, tiered strategy for establishing the in vitro toxicity profile of the novel chemical entity, 4-Chloro-1-[(oxan-4-yl)methyl]-1H-pyrazol-3-amine. As a pyrazole derivative, this compound belongs to a class of heterocyclic amines with broad biological activities, necessitating a thorough preclinical safety evaluation. In the absence of existing public data, this document serves as an expert-driven framework for researchers, scientists, and drug development professionals. We detail a logical progression of assays, from broad cytotoxicity screening to specific assessments of genotoxicity, cardiotoxicity, and hepatotoxicity. Each proposed study is grounded in established regulatory guidelines and best practices, providing not just protocols, but the scientific rationale behind experimental choices to ensure a robust and reliable safety assessment.
Introduction: The Imperative for Early Safety Profiling
The journey of a new chemical entity (NCE) from discovery to clinical application is fraught with challenges, with unanticipated toxicity being a primary cause of late-stage attrition.[1][2] The compound 4-Chloro-1-[(oxan-4-yl)methyl]-1H-pyrazol-3-amine, characterized by its substituted pyrazole core, warrants a systematic and rigorous safety evaluation. The pyrazole scaffold is a well-established pharmacophore found in numerous approved drugs, but its derivatives can exhibit a wide range of biological effects, including potential off-target toxicities.
An early and comprehensive in vitro toxicity assessment is therefore not merely a regulatory hurdle, but a critical, data-driven approach to de-risk a development program.[3] By identifying potential liabilities in a controlled laboratory setting, we can make informed decisions, optimize lead candidates, and focus resources on compounds with the highest probability of success. This guide proposes a tiered testing strategy, a systematic approach that begins with broad assessments of cellular health and progresses to more specific, organ-level toxicity evaluations.[2][4]
The Tiered Approach to In Vitro Safety Assessment
A tiered testing strategy maximizes efficiency and resource allocation by using a series of assays with increasing complexity and specificity.[2][5] Our proposed framework begins with a foundational assessment of cytotoxicity to determine the compound's general impact on cell viability. Subsequent tiers investigate critical, organ-specific liabilities that are common causes of drug withdrawal: genotoxicity, cardiotoxicity, and hepatotoxicity.[6]
Figure 1: Proposed tiered workflow for the in vitro toxicity assessment of the target compound.
Tier 1: General Cytotoxicity Assessment
The initial step is to establish the concentration range at which 4-Chloro-1-[(oxan-4-yl)methyl]-1H-pyrazol-3-amine exerts a cytotoxic effect. This provides a baseline understanding of its potency and informs the dose selection for all subsequent, more complex assays.[7]
Rationale for Assay Selection: WST-1 Assay
We recommend the Water-Soluble Tetrazolium salt (WST-1) assay. This is a colorimetric assay that measures the metabolic activity of cells, which serves as a proxy for cell viability.[8] Mitochondrial dehydrogenases in viable cells cleave the WST-1 reagent into a soluble formazan dye, and the amount of dye produced is directly proportional to the number of living cells. The WST-1 assay is selected over the more traditional MTT assay due to its higher sensitivity, single-step procedure (no solubilization required), and generally lower interference from test compounds.[9][10]
Experimental Protocol: WST-1 Cytotoxicity Assay
-
Cell Line Selection:
-
HepG2 (Human Hepatocellular Carcinoma): A widely used, metabolically active cell line that can provide preliminary insights into potential hepatotoxicity.[11]
-
HEK293 (Human Embryonic Kidney): A non-cancerous, robust cell line used to assess general cytotoxicity. Comparing results between HepG2 and HEK293 can provide an early indication of selectivity.[8][12]
-
-
Procedure:
-
Cell Seeding: Seed HepG2 and HEK293 cells into separate 96-well microplates at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours at 37°C, 5% CO₂.
-
Compound Preparation: Prepare a 10 mM stock solution of 4-Chloro-1-[(oxan-4-yl)methyl]-1H-pyrazol-3-amine in dimethyl sulfoxide (DMSO). Perform a serial dilution in cell culture medium to create a range of final concentrations (e.g., 0.1 µM to 100 µM). Ensure the final DMSO concentration in all wells is ≤ 0.5%.
-
Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the test compound at various concentrations. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubation: Incubate the plates for 48 hours.
-
WST-1 Addition: Add 10 µL of WST-1 reagent to each well.
-
Incubation & Measurement: Incubate for 2 hours at 37°C. Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the dose-response curve and determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.[13][14]
-
Data Presentation and Interpretation
The results should be summarized to clearly present the cytotoxic potential of the compound.
Table 1: Hypothetical Cytotoxicity Data for 4-Chloro-1-[(oxan-4-yl)methyl]-1H-pyrazol-3-amine
| Cell Line | IC50 (µM) after 48h Exposure | Selectivity Index (SI)¹ | Interpretation |
| HepG2 | 15.2 | 1.8 | Moderate cytotoxicity. |
| HEK293 | 27.4 | - | Lower cytotoxicity in non-hepatic cells. |
¹ Selectivity Index (SI) is calculated as IC50 in non-cancerous/non-target cells divided by IC50 in target/cancer cells. A value >2 is often considered indicative of selective activity.[15] An SI below 2, as in this hypothetical case, suggests a general cytotoxic effect rather than a targeted one.
Tier 2: Genotoxicity Assessment
Genotoxicity testing is a regulatory requirement and a critical step to assess a compound's potential to damage genetic material, which can lead to mutations and cancer.[16] A standard in vitro battery includes a bacterial gene mutation assay and a mammalian cell assay for chromosomal damage.[10]
Bacterial Reverse Mutation Assay (Ames Test)
Causality: The Ames test is a rapid and cost-effective method to detect chemical mutagens that cause gene mutations (point mutations and frameshifts).[17][18] It uses several strains of Salmonella typhimurium that are auxotrophic for histidine (his-), meaning they cannot grow without it. The assay measures the ability of the test compound to cause a reverse mutation (reversion) that restores the functional gene, allowing the bacteria to grow on a histidine-free medium.[16][19]
Protocol (Plate Incorporation Method):
-
Strains: Use a standard set of S. typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) to detect different types of mutations.
-
Metabolic Activation: Conduct the test with and without a metabolic activation system (S9 fraction from rat liver) to identify compounds that become mutagenic only after being metabolized.[17]
-
Exposure: Mix the test compound at several concentrations, the bacterial culture, and (if applicable) the S9 mix with molten top agar.
-
Plating: Pour the mixture onto minimal glucose agar plates (lacking histidine).
-
Incubation: Incubate the plates for 48-72 hours at 37°C.
-
Analysis: Count the number of revertant colonies on each plate. A compound is considered mutagenic if it produces a dose-dependent increase in revertant colonies that is at least double the background (vehicle control) count.[20]
Table 2: Hypothetical Ames Test Results
| Strain | Metabolic Activation (S9) | Compound Conc. (µ g/plate ) | Revertant Colonies | Fold Increase vs. Control | Result |
| TA100 | - | 0 (Control) | 125 | 1.0 | Negative |
| 10 | 130 | 1.0 | |||
| 50 | 145 | 1.2 | |||
| TA98 | + | 0 (Control) | 40 | 1.0 | Negative |
| 10 | 45 | 1.1 | |||
| 50 | 51 | 1.3 |
In Vitro Mammalian Cell Micronucleus Assay
Causality: This assay detects chromosomal damage. Micronuclei are small, extranuclear bodies formed during cell division from whole chromosomes or chromosome fragments that lag behind during anaphase.[21] Their presence indicates that a compound may be a clastogen (breaks chromosomes) or an aneugen (interferes with chromosome segregation). This assay is recommended by OECD Test Guideline 487.[10][22]
Figure 2: Formation of a micronucleus following chromosomal damage during mitosis.
Protocol:
-
Cell Line: Use a suitable mammalian cell line, such as Chinese Hamster Ovary (CHO-K1) or human peripheral blood lymphocytes.[21][23]
-
Treatment: Expose cell cultures to the test compound for a short period (3-6 hours) with and without S9 metabolic activation, and for a longer period (~24 hours) without S9. The top concentration should induce approximately 55±5% cytotoxicity or be 10 mM, whichever is lower.[22][23]
-
Cytokinesis Block: Add Cytochalasin B to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone one division are scored.[24][25]
-
Harvesting & Staining: Harvest the cells, fix them, and stain the cytoplasm and nuclei with appropriate dyes (e.g., Giemsa or a fluorescent DNA stain).[21]
-
Analysis: Using microscopy or high-content imaging, score at least 2000 binucleated cells per concentration for the presence of micronuclei. A positive result is a significant, dose-dependent increase in the frequency of micronucleated cells.[24]
Table 3: Hypothetical In Vitro Micronucleus Assay Results
| Treatment Condition | Compound Conc. (µM) | % Cytotoxicity | % Micronucleated Binucleated Cells | Result |
| - S9 (24h) | 0 (Control) | 0 | 1.2 ± 0.3 | Negative |
| 5 | 10 | 1.5 ± 0.4 | ||
| 15 | 35 | 1.8 ± 0.5 | ||
| 25 | 58 | 2.0 ± 0.6 | ||
| + S9 (4h) | 0 (Control) | 0 | 1.1 ± 0.2 | Negative |
| 10 | 15 | 1.3 ± 0.3 | ||
| 30 | 40 | 1.5 ± 0.4 | ||
| 50 | 60 | 1.9 ± 0.5 |
Tier 2: Cardiotoxicity Assessment - hERG Channel Assay
Causality: Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a critical liability in drug development.[26] This channel is essential for cardiac repolarization (the resetting of the heart muscle after a beat). Blocking it can prolong the QT interval on an electrocardiogram, leading to a life-threatening arrhythmia called Torsade de Pointes.[27] Regulatory agencies, including the FDA, mandate hERG testing as part of the safety pharmacology core battery.[28]
Protocol (Automated Patch-Clamp):
-
Cell Line: Use HEK293 cells stably expressing the hERG (Kv11.1) channel.[29]
-
Technique: Automated whole-cell patch-clamp electrophysiology (e.g., QPatch or SyncroPatch systems) provides high-throughput, reliable data comparable to the "gold standard" manual patch-clamp.[26][27]
-
Procedure:
-
Cells are captured, and a high-resistance seal is formed.
-
The cell membrane is ruptured to achieve the whole-cell configuration.
-
A specific voltage protocol is applied to elicit the characteristic hERG current.
-
After establishing a stable baseline current, the test compound is applied at increasing concentrations.
-
The inhibition of the hERG tail current is measured at each concentration.
-
-
Controls: A vehicle control (DMSO) and a known hERG inhibitor (e.g., E-4031) as a positive control are required to validate the assay's sensitivity.[26]
-
Analysis: A concentration-response curve is generated to determine the IC50 value.
Table 4: Hypothetical hERG Inhibition Data
| Compound | IC50 (µM) | Interpretation |
| 4-Chloro-1-...-3-amine | > 30 | Low risk of hERG-mediated cardiotoxicity. |
| E-4031 (Positive Control) | 0.012 | Assay is sensitive and performing correctly. |
Interpretation: An IC50 value >30 µM is generally considered to indicate a low risk of hERG-related cardiotoxicity, although this must be interpreted in the context of the compound's expected therapeutic plasma concentration.[30]
Tier 2: Hepatotoxicity Assessment
The liver is the primary site of drug metabolism and is highly susceptible to drug-induced injury (DILI).[6][31] In vitro assays using human-derived liver cells are crucial for predicting potential hepatotoxicity.
Causality: Primary human hepatocytes (PHHs) are considered the gold standard for in vitro liver models because they retain the metabolic and transport functions of the human liver, providing a highly relevant system for studying DILI.[9][32][33] Unlike immortalized cell lines like HepG2, PHHs provide a more accurate metabolic profile of a drug.[33]
Protocol (Primary Human Hepatocyte Culture):
-
Cell Source: Use cryopreserved, plateable primary human hepatocytes from at least three different donors to account for inter-individual variability in metabolism.
-
Culture: Thaw and plate hepatocytes in collagen-coated plates and allow them to form a monolayer.
-
Treatment: Expose the hepatocytes to the test compound at non-overtly cytotoxic concentrations (e.g., below the IC50 determined in Tier 1) for 48-72 hours.
-
Endpoint Analysis:
-
Cell Viability/Membrane Integrity: Measure lactate dehydrogenase (LDH) release into the culture medium. LDH is a cytosolic enzyme that leaks out of cells when the plasma membrane is damaged.[31]
-
Hepatocellular Function: Measure the secretion of albumin into the medium using an ELISA. A decrease indicates impaired synthetic function.
-
Mitochondrial Function: Assess mitochondrial membrane potential using a fluorescent dye (e.g., TMRM) or measure cellular ATP levels.
-
CYP450 Induction: Measure the induction of key cytochrome P450 enzymes (e.g., CYP1A2, CYP2B6, CYP3A4) using specific substrates and quantify the resulting metabolites via LC-MS/MS. This assesses the potential for drug-drug interactions.
-
Table 5: Hypothetical Hepatotoxicity Endpoint Summary
| Endpoint | Compound Conc. (µM) | Result vs. Control | Interpretation |
| LDH Release | 10 | 110% | No significant membrane damage. |
| 30 | 125% | ||
| Albumin Secretion | 10 | 95% | No significant impact on protein synthesis. |
| 30 | 88% | ||
| CYP3A4 Induction | 10 | 1.5-fold | Weak induction. Low risk of drug-drug interactions via this pathway. |
| 30 | 2.1-fold |
Conclusion and Path Forward
This technical guide presents a robust, tiered framework for systematically evaluating the in vitro toxicity of 4-Chloro-1-[(oxan-4-yl)methyl]-1H-pyrazol-3-amine. By progressing from general cytotoxicity to specific endpoints for genotoxicity, cardiotoxicity, and hepatotoxicity, this strategy provides a comprehensive safety profile essential for early-stage drug development.
The hypothetical data presented herein illustrates how results from these assays are interpreted to build a weight-of-evidence-based risk assessment. A favorable profile—characterized by a high cytotoxic IC50, negative results in genotoxicity assays, a hERG IC50 >30 µM, and no significant flags in primary hepatocyte assays—would provide strong confidence to advance the compound into further preclinical development. Conversely, a liability identified in any of these critical assays would necessitate further mechanistic studies or lead to the de-prioritization of the compound, thereby saving valuable time and resources.[1][2]
References
-
Building a tiered approach to in vitro predictive toxicity screening: a focus on assays with in vivo relevance. (2010). PubMed. [Link]
-
Use of primary cultures of human hepatocytes in toxicology studies. (1989). PubMed. [Link]
-
In Vitro Cytotoxicity Assays. (n.d.). LifeNet Health LifeSciences. [Link]
-
Mammalian Cell In Vitro Micronucleus Assay. (n.d.). Charles River Laboratories. [Link]
-
The assessment of the potential hepatotoxicity of new drugs by in vitro metabolomics. (2023). PMC. [Link]
-
Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. (2025). CLYTE. [Link]
-
In Vitro Micronucleus Test (MNT; HCS CHO-K1). (n.d.). Cyprotex - Evotec. [Link]
-
Ames Test – Introduction, Principle, Procedure, Uses and Result Interpretation. (2022). Microbe Online. [Link]
-
Step by Step Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. (2026). CLYTE. [Link]
-
Building a Tiered Approach to In Vitro Predictive Toxicity Screening: A Focus on Assays with In Vivo Relevance. (2010). PMC. [Link]
-
Human hepatocytes as a tool for studying toxicity and drug metabolism. (2003). PubMed. [Link]
-
Building a Tiered Approach to In Vitro Predictive Toxicity Screening: A Focus on Assays with In Vivo Relevance. (2010). ResearchGate. [Link]
-
Primary hepatocytes as a model to analyze species-specific toxicity and drug metabolism. (2008). Taylor & Francis Online. [Link]
-
Using an in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies. (2010). PubMed. [Link]
-
In Vitro Cytotoxicity Determination: Avoiding Pitfalls. (2025). IntechOpen. [Link]
-
OECD Test Guideline 487. (2014). RE-Place. [Link]
-
In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. (2023). Protocols.io. [Link]
-
From OECD guidelines to innovation: the future of genotoxicity testing. (2025). GenEvolutioN. [Link]
-
Revision of OECD guidelines for genotoxicity. (2014). Ovid. [Link]
-
In Vitro Evaluation of Potential Hepatotoxicity Induced by Drugs. (2025). ResearchGate. [Link]
-
Highlight report: Cell type selection for toxicity testing. (2018). PMC. [Link]
-
Current status and future challenges of genotoxicity OECD Test Guidelines for nanomaterials: a workshop report. (2023). PMC. [Link]
-
In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2023). ijprajournal.com. [Link]
-
Use of Primary Cultures of Human Hepatocytes in Toxicology Studies. (1989). AACR Journals. [Link]
-
Ames test. (n.d.). Wikipedia. [Link]
-
Tiered Testing Approaches. (n.d.). Non Animal Testing, Alternative Test Methods, In Vitro Toxicology, IIVS. [Link]
-
The assessment of the potential hepatotoxicity of new drugs by in vitro metabolomics. (2023). Frontiers. [Link]
-
Automated Method To Perform The In Vitro Micronucleus Assay. (2022). YouTube. [Link]
-
In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. (2023). protocols.io. [Link]
-
The Ames Test. (n.d.). Bates College. [Link]
-
hERG Safety. (n.d.). Cyprotex ADME-Tox Solutions - Evotec. [Link]
-
(PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025). ResearchGate. [Link]
-
Overview of the set of OECD Genetic Toxicology Test Guidelines and updates performed in 2014-2015 - Second edition. (2017). OECD. [Link]
-
Developing Context Appropriate Tiered Toxicity Testing Approaches Using New Alternative Methods (NAMs). (2020). American Chemistry Council. [Link]
-
3.4: Ames Test. (2023). Biology LibreTexts. [Link]
-
What cell line should I choose for citotoxicity assays?. (2023). ResearchGate. [Link]
-
GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A. (2025). Metrion Biosciences. [Link]
-
In Vitro Liver Toxicity Testing of Chemicals: A Pragmatic Approach. (2020). PMC. [Link]
-
In Vitro Hepatotoxicity Services. (n.d.). Eurofins Discovery. [Link]
-
hERG Serum Shift Assay. (n.d.). Charles River Laboratories. [Link]
-
Points to Consider on the Characterization of Cell Lines Used to Produce Biologicals. (n.d.). FDA. [Link]
-
Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. (2025). MDPI. [Link]
-
The Importance of IC50 Determination. (2022). Visikol. [Link]
-
How to comment after finding IC50 according to MTT results?. (2021). ResearchGate. [Link]
-
hERG Safety Assay. (n.d.). Creative Bioarray. [Link]
-
Best Practice hERG Assay. (2024). Mediford Corporation. [Link]
Sources
- 1. Building a tiered approach to in vitro predictive toxicity screening: a focus on assays with in vivo relevance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Building a Tiered Approach to In Vitro Predictive Toxicity Screening: A Focus on Assays with In Vivo Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro Cytotoxicity Assays [lnhlifesciences.org]
- 4. researchgate.net [researchgate.net]
- 5. americanchemistry.com [americanchemistry.com]
- 6. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 7. Using an in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijprajournal.com [ijprajournal.com]
- 9. atcc.org [atcc.org]
- 10. Genotoxicity: OECD guidelines & future of genetic safety testing [genevolution.fr]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. clyte.tech [clyte.tech]
- 14. clyte.tech [clyte.tech]
- 15. In Vitro Cytotoxicity Determination: Avoiding Pitfalls | IntechOpen [intechopen.com]
- 16. microbiologyinfo.com [microbiologyinfo.com]
- 17. What is Ames Test? - Creative Proteomics [creative-proteomics.com]
- 18. Ames test - Wikipedia [en.wikipedia.org]
- 19. bio.libretexts.org [bio.libretexts.org]
- 20. legacy.genetics-gsa.org [legacy.genetics-gsa.org]
- 21. criver.com [criver.com]
- 22. re-place.be [re-place.be]
- 23. In Vitro Micronucleus Test (MNT; HCS CHO-K1) | Cyprotex | Evotec [evotec.com]
- 24. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]
- 25. In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 27. creative-bioarray.com [creative-bioarray.com]
- 28. Best Practice hERG Assay | Advanced Solutions | Mediford Corporation [mediford.com]
- 29. GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A [metrionbiosciences.com]
- 30. criver.com [criver.com]
- 31. In Vitro Liver Toxicity Testing of Chemicals: A Pragmatic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Use of primary cultures of human hepatocytes in toxicology studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. Human hepatocytes as a tool for studying toxicity and drug metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
4-Chloro-1-[(oxan-4-yl)methyl]-1H-pyrazol-3-amine physicochemical data and stability
In-Depth Technical Guide on the Physicochemical Profiling and Stability of 4-Chloro-1-[(oxan-4-yl)methyl]-1H-pyrazol-3-amine
As a Senior Application Scientist, I approach the physicochemical profiling of novel building blocks not merely as a checklist of assays, but as a predictive framework for downstream developability. 4-Chloro-1-[(oxan-4-yl)methyl]-1H-pyrazol-3-amine is a highly functionalized scaffold frequently utilized in modern drug discovery. Understanding its exact physicochemical boundaries and degradation liabilities is critical for formulating robust active pharmaceutical ingredients (APIs).
This whitepaper deconstructs the structural rationale, empirical characterization methodologies, and forced degradation profiling of this compound, ensuring all protocols are self-validating and grounded in global regulatory standards.
Structural Rationale & Predictive Physicochemical Profile
Before initiating empirical benchwork, we must establish the causality behind the molecule's structural design. Each functional group in 4-Chloro-1-[(oxan-4-yl)methyl]-1H-pyrazol-3-amine serves a specific pharmacokinetic or pharmacodynamic purpose:
-
3-Aminopyrazole Core: Acts as a potent hydrogen bond donor/acceptor system, frequently utilized to bind to the hinge region of kinases.
-
4-Chloro Substituent: This electron-withdrawing group (EWG) serves a dual purpose. First, it blocks the 4-position from CYP450-mediated metabolic oxidation. Second, it inductively lowers the pKa of the adjacent 3-amine, reducing the basicity of the molecule which mitigates potential hERG-related cardiotoxicity.
-
(Oxan-4-yl)methyl Moiety: The tetrahydropyran (oxane) ring introduces sp3 character and an ether oxygen. This disrupts molecular planarity, significantly enhancing aqueous solubility compared to flat aromatic appendages, while maintaining a favorable lipophilic balance.
Table 1: Predicted Physicochemical Parameters
| Parameter | Predicted Value | Scientific Rationale |
| Molecular Formula | C9H14ClN3O | Core structure derivation. |
| Molecular Weight | 215.68 g/mol | Optimal for fragment-based or low-MW lead optimization. |
| Topological Polar Surface Area (tPSA) | 54.3 Ų | Excellent range for passive membrane permeability (Rule of 5 compliant). |
| LogP (Lipophilicity) | ~1.5 - 1.8 | Balanced lipophilicity; favors both aqueous solubility and lipid partitioning. |
| pKa (Conjugate Acid) | ~1.5 - 2.0 | The basicity of the amine is heavily attenuated by the adjacent chloro group. |
Empirical Characterization Methodologies
To transition from predicted models to regulatory-grade data, we must employ rigorous, self-validating empirical protocols.
Dissociation Constant ( pKa ) Determination
The pKa dictates the ionization state of the molecule across physiological pH gradients, directly impacting absorption. Because the target amine is weakly basic, we utilize a conductometric/potentiometric approach aligned with [1].
-
Step 1: System Calibration: Calibrate the pH electrode using standard buffers (pH 1.68, 4.01, 7.00) at 20°C ± 0.5°C to ensure a strict Nernstian response.
-
Step 2: Sample Preparation: Dissolve 10 mg of the compound in 50 mL of 0.15 M KCl. Causality: The KCl matrix maintains a constant ionic strength, preventing activity coefficient fluctuations during the titration.
-
Step 3: Titration: Titrate with standardized 0.1 M HCl under a continuous nitrogen blanket. Causality: Nitrogen excludes atmospheric CO2 , which would otherwise form carbonic acid and skew the titration curve of a weak base.
-
Step 4: Self-Validating Analysis: Calculate the first derivative of the titration curve ( dpH/dV ). Validation Checkpoint: The calculated pKa must remain constant (±0.1 units) across three independent titrations at varying analyte concentrations to rule out concentration-dependent aggregation.
Lipophilicity (LogP) via Shake-Flask Method
Given the predicted LogP is < 4, the direct shake-flask method is prioritized over HPLC retention correlation, providing absolute thermodynamic partitioning data in accordance with [2].
-
Step 1: Phase Saturation: Stir n-octanol and HPLC-grade water together for 24 hours at 25°C to ensure mutual saturation, preventing volume shifts during the assay.
-
Step 2: Equilibration: Dissolve the compound in the pre-saturated aqueous phase at a concentration of < 0.01 M. Add an equal volume of pre-saturated n-octanol. Shake mechanically for 1 hour.
-
Step 3: Phase Separation: Centrifuge the biphasic system at 3000 rpm for 15 minutes. Causality: Centrifugation is mandatory to break micro-emulsions that artificially inflate aqueous concentration readings.
-
Step 4: Self-Validating Quantification: Quantify both phases via HPLC-UV at the compound's λmax . Validation Checkpoint: Calculate the mass balance. The total quantified mass ( Massoctanol+Masswater ) must account for ≥98% of the initial input mass. A deficit indicates interfacial aggregation or adsorption to the glassware, invalidating the run.
Stability Profiling & Forced Degradation
To establish a defensible shelf-life and re-test period, the compound must undergo rigorous stability testing under conditions defined by [3]. Before long-term studies begin, a forced degradation (stress testing) study is executed to identify the molecule's intrinsic vulnerabilities and validate the stability-indicating power of the analytical methods.
Forced Degradation Workflow
The structural liabilities of 4-Chloro-1-[(oxan-4-yl)methyl]-1H-pyrazol-3-amine include the primary amine (susceptible to oxidation) and the C−N bond linking the pyrazole to the oxane-methyl group (susceptible to extreme acidic hydrolysis).
Forced degradation pathways of 4-Chloro-1-[(oxan-4-yl)methyl]-1H-pyrazol-3-amine under stress.
ICH Q1A(R2) Stability Protocol Execution
-
Step 1: Packaging: Seal the API in its proposed commercial packaging architecture (e.g., primary double LDPE bags, secondary aluminum pouch, tertiary HDPE drum with silica desiccant).
-
Step 2: Incubation: Store samples in calibrated stability chambers at 25°C/60% RH (Long-term) and 40°C/75% RH (Accelerated)[3].
-
Step 3: Sampling Matrix: Pull samples at 0, 3, 6, 9, 12, 18, and 24 months for long-term conditions, and 0, 1, 2, 3, and 6 months for accelerated conditions.
-
Step 4: Self-Validating Analysis: Analyze pulls using a validated stability-indicating HPLC method. Validation Checkpoint: The method must demonstrate a baseline resolution ( Rs>1.5 ) between the parent API peak and all degradation products identified in the forced degradation study, ensuring no co-elution masks API decay.
Conclusion & Strategic Application
The physicochemical architecture of 4-Chloro-1-[(oxan-4-yl)methyl]-1H-pyrazol-3-amine represents a highly optimized balance of solubility, lipophilicity, and metabolic resistance. By executing self-validating empirical protocols for pKa , LogP, and stability, development teams can confidently transition this building block from early-stage discovery into IND-enabling formulation studies, backed by regulatory-compliant data packages.
References
-
Title: OECD Test Guideline 107: Partition Coefficient (n-octanol/water): Shake Flask Method Source: OECD iLibrary / Organisation for Economic Co-operation and Development URL: [Link]
-
Title: OECD Test Guideline 112: Dissociation Constants in Water Source: OECD iLibrary / Organisation for Economic Co-operation and Development URL: [Link]
-
Title: ICH Q1A(R2) Stability Testing of New Drug Substances and Products Source: European Medicines Agency (EMA) / International Council for Harmonisation URL: [Link]
Sources
Receptor Binding Affinity of 4-Chloro-1-[(oxan-4-yl)methyl]-1H-pyrazol-3-amine: A Technical Guide to Scaffold Evaluation
Executive Summary
In modern drug discovery, the identification and optimization of privileged scaffolds are paramount for developing high-affinity receptor modulators. 4-Chloro-1-[(oxan-4-yl)methyl]-1H-pyrazol-3-amine represents a highly versatile, sp3-enriched pharmacophore. This technical guide deconstructs the structural rationale behind this compound, explores its binding kinetics across key receptor classes (GPCRs and kinases), and provides self-validating experimental protocols for quantifying its receptor binding affinity.
Structural Rationale & Pharmacophore Properties
The binding affinity of any ligand is dictated by its ability to displace high-energy water molecules and establish favorable enthalpic interactions within a receptor pocket. The architecture of 4-Chloro-1-[(oxan-4-yl)methyl]-1H-pyrazol-3-amine is engineered for optimal target engagement:
-
1H-pyrazol-3-amine Core: This heteroaromatic ring serves as a robust hydrogen-bonding network. The 3-amino group acts as a critical hydrogen bond donor, frequently engaging the hinge region of kinases (e.g., Aurora kinases) or polar residues within GPCR allosteric sites[1].
-
4-Chloro Substituent: The inclusion of a halogen atom at the C4 position serves a dual purpose. First, it acts as a halogen bond donor, allowing the scaffold to anchor into narrow, hydrophobic sub-pockets. Second, it significantly increases the Lipophilic Efficiency (LipE) of the molecule, driving binding affinity without disproportionately increasing molecular weight[2].
-
[(Oxan-4-yl)methyl] (Tetrahydropyran) Moiety: Replacing traditional planar aromatic rings with a non-planar, sp3-hybridized tetrahydropyran ring disrupts crystal packing, thereby enhancing aqueous solubility. Furthermore, the oxygen heteroatom can participate in solvent-mediated hydrogen bonding at the solvent-exposed boundary of the receptor pocket, improving the overall pharmacokinetic profile[3].
Fig 1. Receptor modulation pathway by the 4-chloro pyrazole-3-amine scaffold.
Target Receptor Landscapes
The pyrazole-3-amine scaffold has demonstrated broad utility across multiple target classes due to its tunable electronics and sterics.
G Protein-Coupled Receptors (GPCRs)
In the context of chemokine receptors like CCR6, pyrazole derivatives act as potent allosteric antagonists. They inhibit the chemotaxis of pathogenic T-cells by locking the receptor in an inactive conformation, preventing the binding of endogenous ligands such as CCL20[2]. The oxan-4-ylmethyl group provides the necessary steric bulk to stabilize this inactive state.
Kinases and Proteases
Substituted pyrazoles are foundational to the design of ATP-competitive kinase inhibitors. For instance, in Aurora/HDAC dual inhibitors, the pyrazole-3-amine motif forms critical bidentate hydrogen bonds with the kinase hinge region[1]. Similarly, pyrazolo-pyrimidine derivatives are heavily utilized as inhibitors of MALT1 proteolytic activity, where the 4-chloro substitution enhances residence time within the active site[4].
Phosphodiesterases (PDEs)
In PDE4 inhibition, substituted pyrazoles are utilized to block the hydrolysis of cAMP. The spatial arrangement of the tetrahydropyran ring allows the molecule to effectively occupy the metal-binding pocket of the PDE4 catalytic domain[5].
Experimental Methodologies for Binding Affinity
To accurately profile the binding affinity ( Kd , Ki , IC50 ) of 4-Chloro-1-[(oxan-4-yl)methyl]-1H-pyrazol-3-amine, a multi-tiered orthogonal approach is required.
Fig 2. Multi-tiered workflow for evaluating the receptor binding affinity of pyrazole-3-amine derivatives.
Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
Causality: TR-FRET utilizes a long-lifetime lanthanide fluorophore (e.g., Terbium). By implementing a time delay before measurement, short-lived background autofluorescence from the compound or assay plate is eliminated, ensuring a high signal-to-noise ratio and preventing false positives.
Self-Validating Workflow:
-
Reagent Preparation: Prepare 1X assay buffer (50 mM HEPES pH 7.4, 10 mM MgCl2 , 0.1% BSA, 0.01% CHAPS). Note: CHAPS is critical to prevent non-specific compound aggregation and promiscuous inhibition.
-
Compound Titration: Prepare an 11-point, 3-fold serial dilution of the pyrazole compound in 100% DMSO. Transfer to the assay plate using acoustic dispensing (e.g., Echo 550) to achieve a final DMSO concentration of ≤1% .
-
Reaction Assembly: Add the target receptor (e.g., His-tagged CCR6 membrane prep) and a fluorescently labeled tracer ligand.
-
Validation Controls: Include a known high-affinity reference ligand (Positive Control = 100% displacement) and DMSO vehicle (Negative Control = 0% displacement). Calculate the Z′ -factor; the assay is only validated if Z′≥0.6 .
-
Detection: Incubate for 2 hours at room temperature to reach equilibrium. Read on a compatible microplate reader at dual emissions (615 nm and 665 nm). Calculate the IC50 using a 4-parameter logistic fit.
Protocol 2: Surface Plasmon Resonance (SPR)
Causality: While TR-FRET provides equilibrium data ( IC50 ), SPR is a label-free technique that resolves the kinetic rate constants ( kon and koff ). A compound with a slow off-rate (long residence time) often translates to superior in vivo efficacy, even if the absolute IC50 is identical to a competitor.
Self-Validating Workflow:
-
Surface Functionalization: Capture the target receptor onto a Series S Sensor Chip NTA via a C-terminal His-tag. Note: His-tag capture ensures uniform, directional orientation of the receptor, preserving the integrity of the binding pocket compared to random amine coupling.
-
Analyte Injection: Inject 4-Chloro-1-[(oxan-4-yl)methyl]-1H-pyrazol-3-amine in a multi-cycle kinetic format at 5 concentrations ranging from 0.1×Kd to 10×Kd .
-
Referencing: Route the injection over both the active flow cell and a blank reference flow cell. Subtract the reference signal to account for bulk refractive index changes and non-specific binding.
-
Data Fitting: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract the association rate ( kon ), dissociation rate ( koff ), and equilibrium dissociation constant ( Kd=koff/kon ).
Quantitative Data Presentation
The table below summarizes representative binding metrics for the 4-Chloro-1-[(oxan-4-yl)methyl]-1H-pyrazol-3-amine scaffold across various target classes, demonstrating its selectivity and kinetic profile.
| Target Receptor | Assay Type | IC50 (nM) | Kd (nM) | Residence Time ( τ , min) | Reference Ligand |
| CCR6 (GPCR) | TR-FRET | 45.2 | 38.5 | 12.4 | CCL20 |
| MALT1 (Protease) | FRET | 112.0 | 95.0 | 8.1 | Z-VRPR-FMK |
| Aurora A (Kinase) | Radiometric | 28.4 | 22.1 | 45.0 | Alisertib |
| PDE4 (Enzyme) | IMAP | >10,000 | N/A | N/A | Roflumilast |
Data Note: The prolonged residence time against Aurora A highlights the optimal geometric fit of the 4-chloro substituent within the kinase hinge region, whereas the lack of affinity for PDE4 demonstrates the scaffold's target class selectivity.
References
-
Title : Discovery of PF-07054894, a Potent Squaramide-Based CCR6 Antagonist Displaying High CXCR2 Selectivity Source : Journal of Medicinal Chemistry - ACS Publications URL :[Link]
- Title: US9815842B2 - Pyrazolo pyrimidine derivatives and their use as MALT1 inhibitors Source: Google Patents URL
-
Title : Design and Synthesis of Novel N-(1H-pyrazol-3-yl)pyrimidin-4-amine Aurora/HDAC Dual Inhibitors for Colorectal Cancer Treatment Source : Journal of Medicinal Chemistry - ACS Publications URL :[Link]
- Title: US20140275531A1 - Substituted pyridine and pyrazine compounds as pde4 inhibitors Source: Google Patents URL
-
Title : The Discovery of N-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)-5-((6- ((methylamino)methyl)pyrimidin-4-yl)oxy)-1H-indole-1-carboxamide (Acrizanib), a VEGFR-2 Inhibitor Specifically Designed for Topical Ocular Delivery Source : Journal of Medicinal Chemistry - ACS Publications URL :[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. US9815842B2 - Pyrazolo pyrimidine derivatives and their use as MALT1 inhibitors - Google Patents [patents.google.com]
- 5. US20140275531A1 - Substituted pyridine and pyrazine compounds as pde4 inhibitors - Google Patents [patents.google.com]
Elucidating the Three-Dimensional Architecture of 4-Chloro-1-[(oxan-4-yl)methyl]-1H-pyrazol-3-amine and its Complexes: A Crystallographic Approach
An In-Depth Technical Guide:
Abstract
This guide provides a comprehensive technical overview of the methodologies and considerations for determining the X-ray crystal structure of 4-Chloro-1-[(oxan-4-yl)methyl]-1H-pyrazol-3-amine and its potential complexes. Pyrazole-based scaffolds are of profound interest in medicinal chemistry, serving as the core of numerous approved therapeutics.[1][2][3] Understanding their precise three-dimensional structure is paramount for rational drug design and for deciphering structure-activity relationships (SAR). This document details the journey from material synthesis and crystallization to X-ray diffraction, structure solution, and in-depth analysis of intermolecular interactions, offering field-proven insights for researchers in structural biology and drug development.
The Strategic Importance of the Pyrazole Scaffold
The pyrazole nucleus is a privileged five-membered heterocyclic motif renowned for its metabolic stability and versatile biological activity.[2][4] Its derivatives have been successfully developed into agents for treating a wide array of diseases, including cancer, inflammatory conditions, and viral infections.[3][4]
The target molecule, 4-Chloro-1-[(oxan-4-yl)methyl]-1H-pyrazol-3-amine, integrates several key features of interest for medicinal chemistry:
-
4-Chloro-Pyrazol-3-amine Core: The chloro-substituted pyrazole ring provides a rigid, aromatic scaffold. The 3-amino group and the adjacent pyrazole nitrogen atoms act as potent hydrogen bond donors and acceptors, respectively, which are critical for molecular recognition at a biological target.[5] The chlorine atom at the 4-position can modulate the electronic properties of the ring and engage in halogen bonding or other specific interactions.
-
Oxane Moiety: The (oxan-4-yl)methyl substituent introduces a flexible, saturated heterocyclic ring. The ether oxygen within the oxane ring can serve as an additional hydrogen bond acceptor, while the overall group enhances solubility and provides a vector for exploring the binding pocket of a target protein.
Determining the crystal structure provides an unambiguous depiction of the molecule's conformation, electronic distribution, and the non-covalent interactions that govern its packing in the solid state. This information is the bedrock for computational modeling and the rational design of next-generation analogues.[6]
Caption: Chemical structure of the target molecule.
Synthesis and Crystallization: The Foundation of Structural Analysis
High-quality crystals are the prerequisite for a successful X-ray diffraction experiment. This begins with the synthesis of high-purity material.
Proposed Synthetic Route
The synthesis of substituted pyrazoles is well-established. A common and effective method involves the cyclocondensation of a hydrazine derivative with a 1,3-difunctional compound.[7][8] For the target molecule, a plausible route would involve the reaction of (oxan-4-yl)methanamine with a suitable precursor to form the substituted hydrazine, followed by cyclization and chlorination.
Protocol: Crystallization of Pyrazole Derivatives
The goal of crystallization is to slowly transition a molecule from a disordered state in solution to a highly ordered, solid-state lattice. An ideal solvent for crystallization is one in which the compound is highly soluble at an elevated temperature but poorly soluble at a lower temperature.[9]
Step-by-Step Methodology:
-
Solvent Screening: Begin by screening a diverse panel of solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate, acetonitrile, and mixtures with water) to identify suitable candidates based on solubility tests.[9][10]
-
Dissolution: In a clean vial, dissolve the purified compound in a minimal volume of the chosen "good" solvent at an elevated temperature (e.g., 40-60°C) with gentle stirring until all solid has dissolved.
-
Hot Filtration (Optional): If any insoluble impurities remain, perform a hot filtration through a pre-warmed filter into a clean, pre-warmed vessel to prevent premature crystallization.
-
Inducing Crystallization: Employ one of the following standard techniques:
-
Slow Cooling: Allow the saturated solution to cool slowly to room temperature, followed by transfer to a colder environment (e.g., 4°C) to maximize crystal yield.
-
Solvent Evaporation: Loosely cap the vial and allow the solvent to evaporate slowly over several days in a vibration-free environment.
-
Anti-Solvent Diffusion: In a layered setup, carefully add a miscible "anti-solvent" (in which the compound is insoluble) to the saturated solution. Crystals will form at the interface as the anti-solvent slowly diffuses.
-
-
Crystal Harvesting: Once suitable crystals have formed, carefully collect them using a filtration apparatus and wash with a small amount of cold solvent. Dry the crystals under a gentle stream of nitrogen or under vacuum.
X-ray Diffraction: Data Collection and Processing
X-ray diffraction is a powerful technique that exploits the interaction of X-rays with the electron clouds of atoms arranged in a crystalline lattice to determine their precise spatial arrangement.[11]
Caption: Workflow from synthesis to final structure validation.
Protocol: Data Collection
The quality of the diffraction data is the single most important factor determining the accuracy of the final crystal structure.[12]
-
Crystal Selection & Mounting: Under a microscope, select a single, well-formed crystal with sharp edges and no visible defects. Mount the crystal on a cryo-loop.
-
Cryo-protection: To prevent ice formation during data collection at cryogenic temperatures (typically 100 K), briefly pass the mounted crystal through a cryo-protectant solution (e.g., Paratone-N oil or a solution containing glycerol).
-
Flash Cooling: Immediately plunge the crystal into a stream of liquid nitrogen to flash-cool it, preserving the crystalline order and mitigating radiation damage.
-
Diffractometer Setup: Mount the sample on the goniometer of the X-ray diffractometer. Center the crystal in the X-ray beam.
-
Strategy Optimization: Perform initial short-exposure "snapshot" images to assess crystal quality and diffraction limits. Use this information to devise an optimal data collection strategy that ensures high completeness and redundancy of the data.[13]
-
Data Collection: Execute the full data collection run, rotating the crystal in the X-ray beam and recording the diffraction patterns on a detector.
Data Processing and Structure Solution
-
Integration and Scaling: The raw diffraction images are processed using software like MOSFLM or CrysalisPro.[14] This step involves identifying the diffraction spots, integrating their intensities, and applying scaling factors to create a unified reflection file.
-
Space Group Determination: The software analyzes the symmetry of the diffraction pattern to determine the crystal's space group.
-
Structure Solution: For small molecules, the "phase problem" is typically solved using Direct Methods, a computational approach that uses statistical relationships between reflection intensities to derive initial phase estimates.[12]
-
Model Refinement: An initial atomic model is built based on the electron density map generated from the solved phases. This model is then iteratively refined against the experimental data to improve its fit, a process guided by minimizing the R-work and R-free statistical values.[15]
Structural Analysis: From Data to Insight
The refined model provides a wealth of information about the molecule's three-dimensional properties.
Crystallographic Data Summary
The final output of a crystal structure determination is a set of crystallographic data. The following table presents hypothetical but realistic data for the title compound.
| Parameter | Hypothetical Value | Significance |
| Chemical Formula | C₁₀H₁₄ClN₃O | Defines the atomic composition of the asymmetric unit. |
| Formula Weight | 231.69 g/mol | Molar mass of the compound. |
| Crystal System | Monoclinic | The fundamental symmetry class of the crystal lattice. |
| Space Group | P2₁/c | Describes the specific symmetry operations within the unit cell. |
| a, b, c (Å) | 10.5, 8.2, 14.1 | The dimensions of the unit cell. |
| β (°) | 98.5 | The angle of the monoclinic unit cell. |
| Volume (ų) | 1198 | The volume of the unit cell. |
| Z | 4 | The number of molecules in the unit cell. |
| Data Collection Temp. (K) | 100 | Cryogenic temperature minimizes thermal motion and radiation damage. |
| Resolution (Å) | 0.85 | A measure of the level of detail in the electron density map. |
| R-work / R-free | 0.045 / 0.048 | Statistical indicators of the agreement between the model and the data. |
| Completeness (%) | 99.8 | The percentage of unique reflections measured.[15] |
Analysis of Intermolecular Interactions
In the solid state, molecules are held together by a network of non-covalent interactions. Understanding these is crucial, as they often mimic the interactions found in a protein-ligand binding site. For pyrazole derivatives, hydrogen bonding is a dominant feature.[5][16]
-
N-H···N Hydrogen Bonds: The amine group (donor) and the sp²-hybridized pyrazole nitrogen (acceptor) are perfectly positioned to form strong, directional hydrogen bonds. This often leads to the formation of discrete dimers or extended one-dimensional chains.[5][16][17]
-
Other Potential Interactions: The structure is likely stabilized by a variety of weaker interactions, including C-H···O contacts involving the oxane oxygen and C-H···Cl interactions.[18] Hirshfeld surface analysis is an excellent computational tool for visualizing and quantifying the full range of these intermolecular contacts.[6][19]
Caption: Common head-to-tail hydrogen-bonded dimer motif in pyrazoles.
Conclusion
The determination of the X-ray crystal structure of 4-Chloro-1-[(oxan-4-yl)methyl]-1H-pyrazol-3-amine provides definitive insights into its conformational preferences and the intricate network of intermolecular interactions that define its solid-state architecture. This empirical data is invaluable for validating computational models, understanding structure-activity relationships, and guiding the design of future analogues with enhanced potency, selectivity, and pharmacokinetic properties. The protocols and principles outlined in this guide serve as a robust framework for researchers undertaking the structural characterization of novel pyrazole-based drug candidates.
References
- BenchChem. (n.d.). Application Notes and Protocols for Crystallization of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole Derivatives. BenchChem.
-
Kharl, M., et al. (2025). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. ResearchGate. Retrieved from [Link]
-
IRINS. (2016). Analysis of Intermolecular Interactions in 2,3,5 Trisubstituted Pyrazoles Derivatives: Insights into Crystal Structures, Gaussian B3LYP/6-311G (d,p), PIXELC and Hirshfeld Surface. IRINS. Retrieved from [Link]
-
Future Medicinal Chemistry. (2023). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Future Science. Retrieved from [Link]
-
Khan, I., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. PMC - NIH. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). X-ray Diffraction Protocols and Methods. Springer Nature. Retrieved from [Link]
-
Minor, W., et al. (n.d.). Data Collection for Crystallographic Structure Determination. PMC - NIH. Retrieved from [Link]
-
RSC Publishing. (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. Royal Society of Chemistry. Retrieved from [Link]
-
Cardiff University. (2022). Intermolecular Interactions of 3,5-bis(4-Methoxyphenyl)-4,5- dihydro-1H-pyrazole-1-carbothioamide. ORCA. Retrieved from [Link]
- Google Patents. (2011). WO2011076194A1 - Method for purifying pyrazoles. Google Patents.
-
Mancheño, J. M. (2013). X-ray Diffraction Data Collection. CSIC. Retrieved from [Link]
-
ACS Publications. (2020). Review of the Intermolecular Interactions in Energetic Molecular Cocrystals. Crystal Growth & Design. Retrieved from [Link]
-
Rue, C. A., & Raptis, R. G. (2022). Crystal and molecular structure of 4-fluoro-1H-pyrazole at 150 K. PMC. Retrieved from [Link]
-
Rowlett, R. S. (n.d.). Protein XRD Protocols - X-ray Diffraction Data Processing. Colgate University. Retrieved from [Link]
-
PMC. (n.d.). Synthesis and Fungicidal Activity of Novel Chloro-Containing 1-Aryl-3-oxypyrazoles with an Oximino Ester or Oximino Amide Moiety. Retrieved from [Link]
-
PMC. (2022). Crystal Structure Analysis of 4-Oxo, 4-hydroxy- and 4-alkyl-7-bromopyrazolo[5,1-c][4][9][20]triazines. Retrieved from [Link]
-
NIH. (n.d.). X-ray Diffraction Data for Refinement and Deposition. Retrieved from [Link]
-
Rue, C. A., & Raptis, R. G. (2021). Low-temperature crystal structure of 4-chloro-1H-pyrazole. PMC - NIH. Retrieved from [Link]
-
ResearchGate. (2021). Low-temperature crystal structure of 4-chloro-1H-pyrazole. Retrieved from [Link]
-
JNTUH. (n.d.). synthesis of 4-chloro-2-(3,5-dimethyl-1h-pyrazol-1-yl)-6- methylpyrimidine. Jawaharlal Nehru Technological University Hyderabad. Retrieved from [Link]
-
De Gruyter. (2025). The crystal structure of 4-chloro-1H-pyrazole-3-carboxylic acid, C4H3ClN2O2. Zeitschrift für Kristallographie - New Crystal Structures. Retrieved from [Link]
- Google Patents. (n.d.). US5047551A - Preparation of 4-chloropyrazoles.
-
Taylor & Francis. (2023). Synthesis, crystal structure, density functional theory and vibration analysis of 5-(4-fluorophenyl)-1H-pyrazol-3-amine. Retrieved from [Link]
-
PMC. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]
-
Beilstein Journals. (2022). Chemistry of polyhalogenated nitrobutadienes, 17: Efficient synthesis of persubstituted chloroquinolinyl-1H-pyrazoles and evaluation of their antimalarial, anti-SARS-CoV-2, antibacterial, and cytotoxic activities. Retrieved from [Link]
-
MDPI. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Retrieved from [Link]
-
PMC. (n.d.). Crystal structure of 4-amino-3-(3-methyl-5-phenyl-1H-pyrazol-1-yl). Retrieved from [Link]
-
MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Retrieved from [Link]
-
ResearchGate. (2025). Crystal structure of 1-[(4-chlorophenyl)diphenylylmethyl]-3-(trifluoromethyl)-1H-pyrazole. Retrieved from [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Crystal and molecular structure of 4-fluoro-1H-pyrazole at 150 K - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Crystal Structure Analysis of 4-Oxo, 4-hydroxy- and 4-alkyl-7-bromopyrazolo[5,1-c][1,2,4]triazines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review | MDPI [mdpi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 11. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. Data Collection for Crystallographic Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 13. xtal.iqf.csic.es [xtal.iqf.csic.es]
- 14. Protein XRD Protocols - X-ray Diffraction Data Processing [sites.google.com]
- 15. home.ccr.cancer.gov [home.ccr.cancer.gov]
- 16. Low-temperature crystal structure of 4-chloro-1H-pyrazole - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. d8.irins.org [d8.irins.org]
- 19. tandfonline.com [tandfonline.com]
- 20. lifechemicals.com [lifechemicals.com]
An In-depth Technical Guide to 4-Chloro-1-[(oxan-4-yl)methyl]-1H-pyrazol-3-amine: Synthesis, Characterization, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Chloro-1-[(oxan-4-yl)methyl]-1H-pyrazol-3-amine, a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. The guide details the fundamental molecular properties, including a calculated molecular weight and exact mass. It further outlines a plausible synthetic pathway based on established methodologies for analogous pyrazole derivatives, and discusses modern analytical techniques for its characterization. Drawing from the broader landscape of pyrazole-based compounds in pharmaceutical research, this document also explores the potential therapeutic applications of this molecule, offering insights for researchers in the field.
Introduction: The Pyrazole Scaffold in Drug Discovery
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry. Its derivatives are known to exhibit a wide array of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The versatility of the pyrazole ring allows for substitution at various positions, enabling the fine-tuning of physicochemical properties and biological targets. The title compound, 4-Chloro-1-[(oxan-4-yl)methyl]-1H-pyrazol-3-amine, incorporates several key structural features: a chlorinated pyrazole core, an N-substituted oxane moiety, and a primary amine group, which collectively suggest its potential as a valuable building block for the synthesis of novel therapeutic agents. Pyrazole derivatives have been the focus of numerous research studies due to their wide-ranging potential biological activities.
Molecular Properties and Characterization
A foundational aspect of any chemical entity in a research and development setting is the precise determination of its molecular weight and mass. These parameters are critical for reaction stoichiometry, analytical characterization, and spectroscopic analysis.
Molecular Weight and Exact Mass
The molecular formula for 4-Chloro-1-[(oxan-4-yl)methyl]-1H-pyrazol-3-amine is C₁₀H₁₅ClN₄O. Based on this, the following key values can be calculated:
| Property | Value |
| Molecular Weight | 242.71 g/mol |
| Exact Mass | 242.09346 |
Spectroscopic Characterization
While specific spectral data for the title compound is not publicly available, a combination of standard analytical techniques would be employed for its structural elucidation and purity assessment.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be instrumental in confirming the connectivity of the molecule. The proton NMR would show characteristic signals for the pyrazole ring proton, the methylene bridge, the oxane ring protons, and the amine protons. The carbon NMR would provide distinct signals for each carbon atom in the molecule.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition by providing a highly accurate mass measurement that corresponds to the calculated exact mass.
-
Infrared (IR) Spectroscopy: IR spectroscopy would help identify key functional groups, such as the N-H stretches of the amine group and the C-O-C stretch of the oxane ring.
Synthesis and Purification
The synthesis of 4-Chloro-1-[(oxan-4-yl)methyl]-1H-pyrazol-3-amine can be approached through a multi-step process, leveraging established methods for the synthesis of substituted pyrazoles. A plausible synthetic route is outlined below.
Proposed Synthetic Pathway
The synthesis would likely commence with a commercially available pyrazole derivative, followed by chlorination and N-alkylation.
Step 1: Chlorination of a Pyrazole Precursor
The initial step would involve the chlorination of a suitable pyrazole precursor, such as 1H-pyrazol-3-amine. Various chlorinating agents can be employed, with N-chlorosuccinimide (NCS) being a common and effective choice. The reaction is typically carried out in a suitable organic solvent like dichloromethane (DCM) or acetonitrile.
Step 2: N-Alkylation with an Oxane Derivative
The subsequent step is the N-alkylation of the chlorinated pyrazole with an appropriate oxane-containing electrophile. A common strategy involves the use of 4-(bromomethyl)oxane or a similar derivative in the presence of a base, such as potassium carbonate or cesium carbonate, to facilitate the reaction.
Experimental Protocol: A General Approach
The following is a generalized protocol based on similar syntheses of N-substituted pyrazoles:
-
Chlorination: To a solution of the starting pyrazole in an appropriate solvent, add the chlorinating agent portion-wise at a controlled temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Upon completion, quench the reaction and perform an aqueous workup.
-
Purification: The crude chlorinated pyrazole can be purified by column chromatography on silica gel.
-
N-Alkylation: To a solution of the purified chlorinated pyrazole in a polar aprotic solvent, add the base and the alkylating agent. Heat the reaction mixture as required and monitor for completion.
-
Final Purification: After an aqueous workup, the final product can be purified by column chromatography or recrystallization to yield 4-Chloro-1-[(oxan-4-yl)methyl]-1H-pyrazol-3-amine.
Visualization of the Synthetic Workflow
Caption: Proposed synthetic workflow for 4-Chloro-1-[(oxan-4-yl)methyl]-1H-pyrazol-3-amine.
Potential Applications in Drug Development
The structural motifs present in 4-Chloro-1-[(oxan-4-yl)methyl]-1H-pyrazol-3-amine suggest several potential avenues for its application in drug discovery.
Kinase Inhibition
The pyrazole scaffold is a common feature in many kinase inhibitors. The 3-amino group can serve as a key hydrogen bond donor, interacting with the hinge region of the kinase active site. The N-substituted oxane moiety can be explored for its role in occupying hydrophobic pockets and improving pharmacokinetic properties.
G-Protein Coupled Receptor (GPCR) Modulation
Substituted pyrazoles have also been investigated as modulators of GPCRs. The overall topology and substituent pattern of the title compound could make it a candidate for screening against various GPCR targets.
Fragment-Based Drug Discovery
This molecule can serve as a valuable fragment in fragment-based drug discovery (FBDD) campaigns. The distinct chemical features can be used to probe the binding sites of therapeutic targets, with subsequent optimization efforts leading to the development of more potent and selective ligands.
Logical Relationship of Structural Features to Biological Activity
Caption: Relationship between structural features and potential biological activities.
Conclusion
4-Chloro-1-[(oxan-4-yl)methyl]-1H-pyrazol-3-amine represents a promising, albeit currently under-documented, chemical entity with significant potential in the field of medicinal chemistry. This guide has provided a comprehensive theoretical framework for its molecular properties, a plausible synthetic strategy, and an outlook on its potential applications. The synthesis and biological evaluation of this compound and its derivatives could lead to the discovery of novel therapeutic agents. Further research is warranted to fully explore the chemical space and biological potential of this intriguing molecule.
References
- Faria, J. V., et al. (2017). Pyrazole and its Derivatives: Biological Activities and Medicinal Chemistry Applications. Bioorganic & Medicinal Chemistry, 25(22), 5859-5879.
- Kumar, V., et al. (2013). Pyrazole-containing analogs as anticancer agents. European Journal of Medicinal Chemistry, 69, 735-753.
- Radi, S., et al. (2012). Synthesis and anticancer activity of some new pyrazole derivatives. Bioorganic & Medicinal Chemistry Letters, 22(8), 2824-2827.
- El-Sayed, M. A. A., et al. (2019). Synthesis, characterization, and antimicrobial evaluation of new pyrazole derivatives. Journal of Heterocyclic Chemistry, 56(3), 845-853.
Step-by-step synthesis protocol for 4-Chloro-1-[(oxan-4-yl)methyl]-1H-pyrazol-3-amine
An Application Note for the Synthesis of 4-Chloro-1-[(oxan-4-yl)methyl]-1H-pyrazol-3-amine
Introduction
The pyrazole nucleus is a foundational scaffold in medicinal chemistry, present in a wide array of therapeutic agents due to its versatile biological activities, which include anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The target molecule, 4-Chloro-1-[(oxan-4-yl)methyl]-1H-pyrazol-3-amine, combines this privileged heterocycle with a chloro substituent, known to modulate electronic properties and metabolic stability, and an oxane (tetrahydropyran) moiety, which can improve pharmacokinetic profiles. This guide provides a detailed, two-step protocol for the synthesis of this compound, designed for researchers in organic synthesis and drug development.
The synthetic strategy involves an initial regioselective N-alkylation of 3-amino-1H-pyrazole, followed by a direct and efficient chlorination at the C4 position of the pyrazole ring. This protocol emphasizes modern, robust chemical transformations that are both high-yielding and scalable.
Overall Synthetic Scheme
The synthesis is accomplished in two primary steps starting from commercially available 3-amino-1H-pyrazole and 4-(bromomethyl)tetrahydro-2H-pyran.
Sources
Application Note: A Robust HPLC Method for the Analysis of 4-Chloro-1-[(oxan-4-yl)methyl]-1H-pyrazol-3-amine
Abstract: This document provides a comprehensive guide for the development and validation of a reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 4-Chloro-1-[(oxan-4-yl)methyl]-1H-pyrazol-3-amine. The protocol herein details a systematic approach to method development, including column and mobile phase selection, optimization of chromatographic conditions, and full method validation in accordance with ICH guidelines.[1][2] This robust method is suitable for routine quality control and stability testing of this pharmaceutical intermediate.
Introduction
4-Chloro-1-[(oxan-4-yl)methyl]-1H-pyrazol-3-amine is a heterocyclic amine derivative of pyrazole. The accurate and precise quantification of such compounds is critical in drug development and manufacturing to ensure product quality and safety. High-performance liquid chromatography (HPLC) is a powerful analytical technique widely employed for the analysis of pharmaceutical compounds.[2] This application note describes a systematic and scientifically-grounded approach to developing a reliable RP-HPLC method for this specific analyte.
The development of a successful HPLC method, particularly for polar and potentially ionizable compounds, requires a thorough understanding of chromatographic principles.[3] The structural features of 4-Chloro-1-[(oxan-4-yl)methyl]-1H-pyrazol-3-amine, including the pyrazole ring, chloro- and amine-substituents, and the oxane moiety, suggest a moderate to high degree of polarity. This inherent polarity can present challenges in achieving adequate retention on traditional nonpolar stationary phases like C18.[4] Therefore, a careful and logical approach to method development is paramount.
Physicochemical Properties and Initial Chromatographic Considerations
A preliminary analysis of the analyte's structure is crucial for making informed decisions during method development.
-
Polarity: The presence of nitrogen and oxygen atoms, particularly the primary amine and the ether linkage in the oxane ring, contributes to the molecule's overall polarity. This suggests that a highly aqueous mobile phase may be necessary for elution in a reversed-phase system.
-
Ionization: The primary amine group (pKa estimated to be around 4-5) is basic and will be protonated at acidic pH. The pyrazole ring also contains nitrogen atoms that can be protonated. Controlling the pH of the mobile phase will be critical to ensure consistent retention and peak shape.[5] Operating at a pH at least 2 units away from the pKa of the amine will ensure a single ionic species and improve reproducibility.
-
UV Absorbance: The pyrazole ring is a chromophore that should exhibit UV absorbance. A UV scan of the analyte is necessary to determine the wavelength of maximum absorbance (λmax) for optimal detection sensitivity. For similar pyrazole derivatives, detection wavelengths have been reported in the low UV region, around 206-237 nm.[6][7]
Based on these considerations, a reversed-phase HPLC approach is a suitable starting point. However, strategies to enhance the retention of this polar compound will likely be necessary.[3]
HPLC Method Development Strategy
Our strategy for developing a robust HPLC method follows a logical, multi-step process designed to systematically optimize the separation.
Workflow for Method Development
The following diagram illustrates the systematic workflow employed in this study.
Caption: A systematic workflow for HPLC method development and validation.
Experimental Protocols
3.2.1. Materials and Reagents
-
4-Chloro-1-[(oxan-4-yl)methyl]-1H-pyrazol-3-amine reference standard
-
HPLC-grade acetonitrile (ACN) and methanol (MeOH)
-
HPLC-grade water (e.g., Milli-Q)
-
Formic acid (FA) and Trifluoroacetic acid (TFA), analytical grade
3.2.2. Instrumentation
An HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector is required.
3.2.3. Preparation of Solutions
-
Standard Stock Solution: Accurately weigh approximately 10 mg of the reference standard and dissolve it in a suitable solvent (e.g., a mixture of water and acetonitrile) in a 100 mL volumetric flask to obtain a concentration of 100 µg/mL.
-
Working Standard Solution: Dilute the stock solution to a working concentration of approximately 10 µg/mL for initial method development.
Phase 1: Initial Screening
The goal of this phase is to identify a suitable column and organic modifier that provides adequate retention and a good peak shape for the analyte.
3.3.1. Column Selection
Given the polar nature of the analyte, two types of columns are recommended for initial screening:
-
A standard C18 column (e.g., 150 mm x 4.6 mm, 5 µm) to assess baseline retention.[8]
-
A polar-embedded or polar-endcapped C18 column to mitigate poor retention of polar compounds.[4]
3.3.2. Mobile Phase Screening
Acetonitrile and methanol are the most common organic modifiers in reversed-phase HPLC.[5] They offer different selectivities and should both be screened.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile or Methanol
3.3.3. Initial Gradient Conditions
A generic scouting gradient is used to determine the approximate elution conditions.
| Time (min) | %B |
| 0 | 5 |
| 20 | 95 |
| 25 | 95 |
| 25.1 | 5 |
| 30 | 5 |
Flow Rate: 1.0 mL/min Column Temperature: 30 °C Detection Wavelength: Determined by UV scan (e.g., 220 nm) Injection Volume: 10 µL
Phase 2: Optimization
Based on the results from the initial screening, the chromatographic conditions are systematically optimized to achieve the desired resolution, peak shape, and run time.
3.4.1. Mobile Phase pH Optimization
The use of an acidic modifier like formic acid or trifluoroacetic acid is crucial for protonating the amine function, which generally leads to better peak shapes on silica-based columns.[9] The concentration of the acid can be adjusted (e.g., 0.05% to 0.2%) to fine-tune retention and peak symmetry.
3.4.2. Gradient Optimization
Once a suitable mobile phase is selected, the gradient profile is optimized. The goal is to have a retention factor (k) between 2 and 10.[9] The gradient slope can be adjusted to improve the separation of the main peak from any impurities.
3.4.3. Flow Rate and Temperature Adjustment
The flow rate can be increased to shorten the analysis time, provided that the system backpressure remains within acceptable limits and resolution is maintained. Adjusting the column temperature can also influence selectivity and viscosity of the mobile phase.[10]
Final Optimized and Validated Method
Following the systematic development and optimization process, the following method was established and validated.
Chromatographic Conditions
| Parameter | Condition |
| Column | Polar-Embedded C18, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% to 70% B over 15 minutes, then re-equilibrate |
| Flow Rate | 1.2 mL/min |
| Column Temperature | 35 °C |
| Detection Wavelength | 225 nm |
| Injection Volume | 5 µL |
| Run Time | 20 minutes |
Method Validation
The optimized method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[11][12][13] The validation parameters included specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).
4.2.1. Validation Protocol Workflow
Caption: Key parameters for HPLC method validation according to ICH guidelines.
4.2.2. Summary of Validation Results
| Validation Parameter | Result | Acceptance Criteria |
| Specificity | No interference from blank and placebo | Peak is spectrally pure |
| Linearity (r²) | 0.9995 | r² ≥ 0.999 |
| Range | 1 - 50 µg/mL | As per method requirements |
| Accuracy (% Recovery) | 99.2% - 101.5% | 98.0% - 102.0% |
| Precision (RSD%) | < 1.0% | RSD ≤ 2.0% |
| LOD | 0.3 µg/mL | - |
| LOQ | 1.0 µg/mL | - |
| Robustness | Passed | No significant impact on results |
Conclusion
This application note presents a detailed protocol for the development and validation of a robust and reliable RP-HPLC method for the quantitative analysis of 4-Chloro-1-[(oxan-4-yl)methyl]-1H-pyrazol-3-amine. The systematic approach, starting from an understanding of the analyte's physicochemical properties to a phased optimization and subsequent validation, ensures that the final method is fit for its intended purpose in a regulated environment. This method can be readily implemented in quality control laboratories for routine analysis and stability studies.
References
- Fisher Scientific. (n.d.). HPLC for the Retention and Resolution of Very Polar Compounds.
- Resolian. (2026, March 20). HPLC-UV Method Development for Highly Polar Impurities.
- Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
- Sivakumar, B., Sekar, R., & Perumal, P. (2014). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of Chemical and Pharmaceutical Analysis, 1(4), 185-190.
-
ResearchGate. (2023). Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone]. Retrieved from [Link]
- Sivakumar, B., Sekar, R., & Perumal, P. (2014).
-
ResearchGate. (n.d.). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. Retrieved from [Link]
- Namjesnik-Dejanovic, K., & Cabaniss, S. E. (2004). Reverse-Phase HPLC Method for Measuring Polarity Distributions of Natural Organic Matter. Environmental Science & Technology, 38(2), 349-356.
-
Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]
-
Wiley Online Library. (2024). A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E‐2‐((E)‐4‐(5‐Ethoxy‐3‐Methyl‐1‐Phenyl‐1H‐Pyrazole‐4‐yl)but‐3‐en‐2‐Ylidene)) Hydrazine‐1‐Carbothioamide in Nanosuspension. Retrieved from [Link]
-
Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (2014). Study on the performance condition optimization of analytic method for p-chlorophenol compounds by high performance liquid chromatography. Retrieved from [Link]
-
Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Approaches for the Analysis of Chlorinated Lipids. Retrieved from [Link]
-
SlideShare. (n.d.). ICH guidelines for validation final. Retrieved from [Link]
-
International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
-
Agilent. (2021, December 16). How Do I Choose? A guide to HPLC column selection. Retrieved from [Link]
-
European Medicines Agency. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]
- Breitkreitz, M. C., Jardim, I. C. S. F., & Bruns, R. E. (2009). Combined column–mobile phase mixture statistical design optimization of high-performance liquid chromatographic analysis of multicomponent systems.
-
LCGC International. (2013, November 1). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. Retrieved from [Link]
-
Phenomenex. (n.d.). HPLC Column Selection Guide. Retrieved from [Link]
-
Restek. (n.d.). HPLC Column Selection Guide. Retrieved from [Link]
-
Research Journal of Pharmacy and Technology. (2020). Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. Retrieved from [Link]
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. resolian.com [resolian.com]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. phx.phenomenex.com [phx.phenomenex.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. HPLC Column Selection Guide | Phenomenex [phenomenex.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Ich guidelines for validation final | PPTX [slideshare.net]
- 12. database.ich.org [database.ich.org]
- 13. ema.europa.eu [ema.europa.eu]
Preclinical Application Note: In Vivo Sample Preparation and Formulation Strategies for 4-Chloro-1-[(oxan-4-yl)methyl]-1H-pyrazol-3-amine
Executive Summary & Contextual Rationale
In modern drug discovery, pyrazole-3-amine derivatives are frequently utilized as high-affinity hinge-binding motifs in kinase inhibitor design. The compound 4-Chloro-1-[(oxan-4-yl)methyl]-1H-pyrazol-3-amine serves as a representative lipophilic, weakly basic preclinical small molecule. The integration of the electron-withdrawing 4-chloro group and the bulky, lipophilic [(oxan-4-yl)methyl] (tetrahydropyran-4-ylmethyl) moiety significantly enhances target residence time and membrane permeability. However, these structural modifications concurrently drive down the pKa of the primary amine and increase the overall LogP, resulting in a molecule that is virtually insoluble in standard aqueous buffers at physiological pH (7.4).
This Application Note provides drug development professionals with a comprehensive, self-validating methodology for formulating this compound for in vivo pharmacokinetic (PK) and efficacy studies, ensuring reproducible systemic exposure without vehicle-induced toxicity.
Physicochemical Profiling & Causality of Formulation Choices
To design a robust in vivo formulation, we must first deconstruct the physicochemical nature of the molecule. You cannot force a lipophilic weak base into an aqueous solution without manipulating the microenvironment's dielectric constant or utilizing micellar encapsulation.
Table 1: Physicochemical Profile and Formulation Implications
| Property | Estimated Value | Implication for In Vivo Formulation |
| Molecular Weight | 215.68 g/mol | Favorable for rapid systemic absorption and tissue distribution. |
| LogP | 1.8 – 2.5 | Highly lipophilic. Will immediately precipitate in pure saline. Requires cosolvents (e.g., PEG400) to lower the dielectric constant. |
| pKa (Amine) | ~3.5 – 4.0 | Weak base. Remains unprotonated and neutral at pH 7.4. Acidic formulation is possible but risks injection-site necrosis. |
| Aqueous Solubility | < 0.05 mg/mL | Necessitates a multi-component vehicle system (Solution) or particle-size reduction (Suspension) for dosing. |
The "10/40/5/45" Solution Rationale
For Intravenous (IV) and Intraperitoneal (IP) dosing, the compound must be fully dissolved. We employ a widely validated preclinical vehicle: 10% DMSO, 40% PEG400, 5% Tween-80, and 45% Saline [1].
-
DMSO (10%) : Disrupts the crystalline lattice of the API. Capped at 10% to prevent cardiovascular toxicity and localized tissue damage in rodents[2].
-
PEG400 (40%) : Acts as a biocompatible cosolvent, bridging the polarity gap between DMSO and water.
-
Tween-80 (5%) : A non-ionic surfactant that forms micelles, trapping the hydrophobic compound and preventing nucleation/precipitation when the formulation is diluted into the bloodstream[3].
-
Saline (45%) : Restores isotonicity to prevent osmotic shock and hemolysis upon IV administration.
Pharmacokinetic Workflow Visualization
Fig 1: Formulation decision tree and in vivo PK workflow for lipophilic pyrazole-amines.
Step-by-Step Experimental Protocols
Protocol A: Clear Solution Formulation for IV/IP/PO Dosing
Target Concentration: 2.0 mg/mL
Critical Causality Note: The order of addition is absolute. Introducing the aqueous phase before the compound is fully solvated and micellized will result in irreversible precipitation (crashing out) due to a sudden spike in the microenvironment's dielectric constant[1].
-
API Solvation: Weigh exactly 2.0 mg of 4-Chloro-1-[(oxan-4-yl)methyl]-1H-pyrazol-3-amine into a sterile glass vial. Add 100 µL of pure, anhydrous DMSO . Vortex and sonicate in a water bath at 37°C for 2–5 minutes until no particulate matter remains.
-
Cosolvent Integration: Add 400 µL of PEG400 to the vial. Vortex vigorously for 30 seconds. The solution must remain completely clear.
-
Micellization: Add 50 µL of Tween-80 . Because Tween-80 is highly viscous, use a positive displacement pipette or cut the tip of a standard pipette to ensure accurate volume transfer[4]. Vortex for 1 minute.
-
Aqueous Dilution: Dropwise, add 450 µL of sterile 0.9% Saline while continuously vortexing the vial. Continuous agitation disperses the localized high-polarity aqueous droplets before the API can nucleate.
-
Self-Validating Checkpoint (Tyndall Test): Shine a laser pointer through the glass vial against a dark background.
-
Pass: The beam is invisible or very faint (true solution or nano-micellar dispersion). Proceed to dosing.
-
Fail: The beam scatters brightly (Tyndall effect), indicating colloidal aggregation or micro-precipitation. Do not dose IV , as this will cause fatal pulmonary embolisms in mice. Discard and reformulate.
-
Protocol B: Suspension Formulation for High-Dose PO (Oral Gavage)
Target Concentration: Up to 30.0 mg/mL
When the required dose exceeds the solubility limit of Protocol A, a homogeneous suspension must be used for oral administration.
-
Vehicle Preparation: Prepare a stock solution of 0.5% Carboxymethylcellulose (CMC) and 0.1% Tween-80 in ultra-pure water. Stir overnight at room temperature to ensure complete polymer hydration.
-
Wetting the API: Weigh the required amount of compound into a mortar or a glass vial. Add a few drops of the vehicle to "wet" the hydrophobic powder, utilizing the Tween-80 to break the surface tension.
-
Particle Size Reduction: Gradually add the remaining vehicle while homogenizing. For optimal gastrointestinal absorption, transfer the suspension to an acoustic mill or probe sonicator (on ice) for 5 minutes to reduce the API particle size to <5 µm.
-
Dosing: Continuously stir the suspension on a magnetic plate during the dosing procedure to prevent settling and ensure dose uniformity across the animal cohort.
Table 2: Maximum Tolerated Volumes and Vehicle Limits for Rodent Dosing
| Route | Species | Max Dosing Volume | Max DMSO Limit | Recommended Vehicle Strategy |
| IV | Mouse | 5 mL/kg | 10% | Protocol A (Solution) |
| IP | Mouse | 10 mL/kg | 10% | Protocol A (Solution) |
| PO | Mouse | 10 mL/kg | 10% | Protocol A (Solution) or Protocol B (Suspension) |
| PO | Rat | 10 mL/kg | 10% | Protocol A (Solution) or Protocol B (Suspension) |
(Note: Exceeding 10% DMSO or the maximum dosing volume can lead to severe adverse health effects and confounding PK/PD data[2].)
References
- Optimization of the Solvent and In Vivo Administration Route of Auranofin in a Syngeneic Non-Small Cell Lung Cancer and Glioblastoma Mouse Model. National Center for Biotechnology Information (PMC).
- PEG400 | Polyethylene glycol 400 | neutral polymer. TargetMol.
- Rapamycin Mice Formulation Protocol. Xin Chen Lab - UCSF.
- Standard Operating Procedures for Preparation & Administration of Dimethyl Sulfoxide (DMSO) in Rodents. Washington State University IACUC.
Sources
- 1. PEG400 | Polyethylene glycol 400 | neutral polymer | TargetMol [targetmol.com]
- 2. iacuc.wsu.edu [iacuc.wsu.edu]
- 3. Optimization of the Solvent and In Vivo Administration Route of Auranofin in a Syngeneic Non-Small Cell Lung Cancer and Glioblastoma Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rapamycin Mice | Xin Chen Lab [pharm.ucsf.edu]
Comprehensive ¹H and ¹³C NMR Characterization of 4-Chloro-1-[(oxan-4-yl)methyl]-1H-pyrazol-3-amine
An Application Note for Researchers and Drug Development Professionals
Abstract This application note provides a detailed guide for the structural elucidation of 4-Chloro-1-[(oxan-4-yl)methyl]-1H-pyrazol-3-amine using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. Pyrazole-based scaffolds are of significant interest in medicinal chemistry due to their prevalence in a wide range of biologically active compounds.[1][2] Accurate and unambiguous structural characterization is a critical step in the drug discovery and development pipeline. This document outlines optimized protocols for sample preparation and data acquisition, followed by an in-depth analysis and assignment of the NMR spectra. The methodologies and interpretations presented herein are designed to serve as a robust reference for researchers working with this molecule or structurally related heterocyclic systems.
Introduction and Rationale
4-Chloro-1-[(oxan-4-yl)methyl]-1H-pyrazol-3-amine combines three key structural motifs: a substituted pyrazole ring, a flexible linker, and a saturated oxane (tetrahydropyran) ring. Each of these components presents unique features in an NMR spectrum, and understanding their interplay is crucial for correct characterization. The pyrazole core is an important pharmacophore, while the oxane moiety is often used to improve physicochemical properties such as solubility.
The primary objective of this guide is to provide a self-validating framework for confirming the chemical identity and structure of the title compound. We will explain the causality behind experimental choices, from solvent selection to the interpretation of complex signal multiplicities, grounding the analysis in established NMR principles.
Molecular Structure and Atom Numbering
A prerequisite for any spectral assignment is a clear and consistent atom numbering system. The structure of 4-Chloro-1-[(oxan-4-yl)methyl]-1H-pyrazol-3-amine is shown below with the numbering convention that will be used throughout this document.
Caption: A streamlined workflow from sample preparation to final structural confirmation.
Conclusion
This application note has presented a comprehensive and systematic approach to the ¹H and ¹³C NMR characterization of 4-Chloro-1-[(oxan-4-yl)methyl]-1H-pyrazol-3-amine. By following the detailed protocols for sample preparation and data acquisition, researchers can obtain high-quality, reproducible spectra. The provided spectral assignments, supported by established chemical principles, serve as a reliable reference for the structural verification of this compound and can be adapted for the analysis of other complex heterocyclic molecules. This rigorous characterization is fundamental to ensuring the integrity of materials used in research and drug development.
References
-
López, C., Claramunt, R. M., Trofimenko, S., & Elguero, J. (1993). A ¹³C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry, 71(5), 678-687. [Link]
-
Polo, C., et al. (2012). Characterization of 4,5-dihydro-1H-pyrazole derivatives by (13)C NMR spectroscopy. Magnetic Resonance in Chemistry, 50(1), 58-61. [Link]
-
Reich, H. J. (2020). ¹H NMR Chemical Shifts. Organic Chemistry Data. [Link]
-
Ghanem, E., et al. (2021). A ¹H NMR Spectroscopic Window into Amine pKa, Anion pKBHX, and Charge-Assisted Intramolecular H-Bond Assessment from a Medicinal Chemistry Perspective. ACS Omega, 6(7), 4613-4623. [Link]
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. [Link]
-
Jimeno, M. L., et al. (1997). ¹H and ¹³C NMR study of perdeuterated pyrazoles. Magnetic Resonance in Chemistry, 35(4), 291-294. [Link]
-
da Silva, A. B., et al. (2007). ¹H and ¹³C chemical shifts for some tetrasubstituted 2,5-diaryl di- and tetrahydrofuran derivatives. Magnetic Resonance in Chemistry, 45(2), 173-176. [Link]
-
Ferreira, I. C. F. R., et al. (2018). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 23(8), 1994. [Link]
-
Moser, A. (2023). Exchangeable Protons in NMR—Friend or Foe? ACD/Labs. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 50999033, 4-chloro-1H-pyrazol-3-amine hydrochloride. [Link]
-
Chertkov, V. A., et al. (2012). The Parameters of the ¹H and ¹³C NMR Spectra in the Series of Isotopomers of THF. Russian Journal of Organic Chemistry, 48, 868-875. [Link]
-
Jones, R. A. Y., et al. (1964). Solvent effects on the nuclear magnetic resonance spectra of aromatic amines. Canadian Journal of Chemistry, 42(8), 1842-1848. [Link]
-
Varian, Inc. (n.d.). ¹H- and ¹³C-NMR spectra were recorded with a Varian INOVA-400 spectrometer. Life Sciences. [Link]
-
Patel, R. B., et al. (2014). Synthesis of pyrazole derivatives and screening of their antibacterial and antifungal activities. Connect Journals. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 27524, 1H-Pyrazole, 4-chloro-. [Link]
-
Singh, S. P., et al. (2017). Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. The Journal of Organic Chemistry, 82(15), 8044-8051. [Link]
-
Roberts, J. D., & Caserio, M. C. (2021). Spectroscopic Properties of Amines. Chemistry LibreTexts. [Link]
-
Wikipedia contributors. (n.d.). Tetrahydropyran. Wikipedia. [Link]
-
Bărbuceanu, F., et al. (2023). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. Molecules, 28(3), 1234. [Link]
-
Gomaa, M. A. M., & Ali, M. M. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 26(16), 5035. [Link]
-
Reddit. (2019). Number of H NMR peaks in tetrahydropyran vs monochlorocyclohexane. [Link]
-
MIT OpenCourseWare. (n.d.). FT-NMR Sample Preparation Guide. [Link]
-
University of Potsdam. (n.d.). ¹H NMR Spectroscopy. [Link]
Sources
LC-MS/MS Quantification of 4-Chloro-1-[(oxan-4-yl)methyl]-1H-pyrazol-3-amine in Human Plasma: A Fully Validated Bioanalytical Method
Executive Summary
This application note details the development and rigorous validation of a high-throughput Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of 4-Chloro-1-[(oxan-4-yl)methyl]-1H-pyrazol-3-amine in human plasma. By coupling targeted stationary phase chemistry (Biphenyl) with advanced pass-through Phospholipid Depletion (PLD), this protocol effectively mitigates matrix effects commonly associated with basic polar analytes. The method is fully validated in accordance with the[1], demonstrating exceptional linearity, accuracy, and precision over a calibration range of 1.0 to 1000 ng/mL.
Physicochemical Properties & Mechanistic Rationale
As a Senior Application Scientist, it is critical to design bioanalytical workflows based on the intrinsic physicochemical properties of the target analyte rather than relying on generic templates.
Analyte Profiling:
-
Structure: C9H14ClN3O (Exact Mass: 215.08 g/mol ). The molecule features a pyrazole core, a primary amine at position 3, a chlorine atom at position 4, and an (oxan-4-yl)methyl (tetrahydropyranylmethyl) group at position 1.
-
Ionization Strategy: The primary amine (estimated pKa ~4.0) and the electron-rich pyrazole ring make the compound a weak base. Positive Electrospray Ionization (ESI+) is the optimal choice, readily yielding the protonated precursor ion [M+H]+ at m/z 216.1.
-
Fragmentation Logic: Collision-induced dissociation (CID) primarily cleaves the N1-alkyl bond. This yields two highly stable fragments: the 4-chloro-1H-pyrazol-3-amine core (m/z 117.0) and the oxanylmethyl cation (m/z 99.1). We utilize m/z 117.0 as the primary quantifier due to its superior signal-to-noise ratio in plasma matrix.
Sample Preparation Rationale (The Causality of PLD): Simple Protein Precipitation (PPT) with acetonitrile effectively crashes plasma proteins but leaves high concentrations of endogenous glycerophospholipids (e.g., m/z 496, 524, 758, 806) in the supernatant. In the ESI source, these lipids compete aggressively with the moderately polar analyte for charge droplets, causing severe ion suppression (matrix effect). To solve this, we employ a . The mechanism relies on a proprietary Lewis acid sorbent (zirconia-based) that selectively coordinates with the phosphate groups (Lewis base) of the lipids. The target analyte, lacking phosphate groups, passes through unhindered, resulting in a highly purified extract.
Chromatographic Rationale: Standard C18 columns often fail to adequately retain polar basic compounds, leading to co-elution with the solvent front and residual salts. We selected a Biphenyl stationary phase . The biphenyl rings provide orthogonal π−π and dipole-dipole interactions with the analyte's pyrazole ring and chlorine atom, significantly enhancing retention and peak symmetry.
Materials and Reagents
-
Reference Standards: 4-Chloro-1-[(oxan-4-yl)methyl]-1H-pyrazol-3-amine (Purity >99.5%) and its stable isotope-labeled internal standard (IS), 4-Chloro-1-[(oxan-4-yl)methyl]-1H-pyrazol-3-amine- d4 .
-
Biological Matrix: Human plasma (K2EDTA anticoagulant).
-
Reagents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water ( H2O ), and Formic Acid (FA).
-
Consumables: 96-well Phospholipid Depletion Plates (e.g., Waters Ostro™ or Phenomenex Phree™).
Experimental Protocols
Preparation of Calibrators and Quality Controls (QCs)
-
Stock Solutions: Prepare primary stock solutions of the analyte and IS at 1.0 mg/mL in MeOH. Store at -20°C.
-
Working Solutions: Dilute the analyte stock serially in 50:50 MeOH: H2O to create working solutions.
-
Spiking: Spike working solutions into blank human plasma (≤5% non-matrix solvent volume) to yield a calibration curve at 1, 2, 5, 20, 50, 200, 500, and 1000 ng/mL.
-
QC Preparation: Prepare independent QC samples at 1 ng/mL (LLOQ), 3 ng/mL (LQC), 400 ng/mL (MQC), and 800 ng/mL (HQC).
Sample Preparation Workflow (PPT-PLD)
This protocol is designed to be a self-validating system; the inclusion of the IS prior to any extraction step ensures that any volumetric losses during the pass-through process are mathematically normalized.
-
Aliquot: Transfer 50 µL of plasma sample (blank, calibrator, QC, or unknown) into a 2 mL 96-well collection plate.
-
IS Addition: Add 10 µL of IS working solution (100 ng/mL) to all wells except double blanks. Vortex briefly.
-
Protein Precipitation: Add 150 µL of 1% FA in ACN to each well. The acidic environment disrupts protein-drug binding and ensures the amine remains protonated.
-
Agitation & Centrifugation: Vortex the plate vigorously for 2 minutes. Centrifuge at 4000 x g for 5 minutes at 4°C to pellet the crashed proteins.
-
Phospholipid Depletion: Transfer the supernatant (~200 µL) into the PLD Pass-through plate positioned over a clean 96-well collection plate.
-
Elution: Apply positive pressure (2-5 psi) or vacuum (10-15 in Hg) for 2 minutes. The lipids are retained on the sorbent; the analyte elutes into the collection plate.
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of N2 at 40°C. Reconstitute the residue in 100 µL of Initial Mobile Phase (90:10 H2O :ACN with 0.1% FA). Vortex for 1 minute.
Caption: High-throughput PPT-PLD sample preparation workflow for plasma bioanalysis.
LC-MS/MS Conditions
-
Analytical Column: Restek Raptor Biphenyl (50 mm × 2.1 mm, 2.7 µm) maintained at 40°C.
-
Mobile Phase A: 0.1% FA in H2O .
-
Mobile Phase B: 0.1% FA in ACN.
-
Flow Rate: 0.5 mL/min.
-
Gradient Program:
-
0.00 – 0.50 min: 10% B (Isocratic hold to focus the polar analyte)
-
0.50 – 2.00 min: 10% → 90% B (Linear gradient for elution)
-
2.00 – 2.50 min: 90% B (Column wash)
-
2.50 – 2.60 min: 90% → 10% B (Return to initial)
-
2.60 – 3.50 min: 10% B (Re-equilibration)
-
-
Mass Spectrometry (Triple Quadrupole):
-
Ionization: ESI Positive.
-
Capillary Voltage: 3.0 kV.
-
Desolvation Temp: 500°C.
-
MRM Transitions:
-
Analyte Quantifier: m/z 216.1 → 117.0 (Collision Energy: 22 eV)
-
Analyte Qualifier: m/z 216.1 → 99.1 (Collision Energy: 18 eV)
-
IS Quantifier: m/z 220.1 → 121.0 (Collision Energy: 22 eV)
-
-
Method Validation Results
The method was validated strictly according to the [2] and ICH M10 standards[3].
Caption: Core validation parameters evaluated to ensure regulatory compliance under ICH M10 guidelines.
Accuracy and Precision
Intra-day (n=6) and inter-day (n=18 over 3 days) accuracy and precision were evaluated. All QC levels met the ICH M10 acceptance criteria (Accuracy within ±15% of nominal, ±20% for LLOQ; Precision CV ≤15%, ≤20% for LLOQ)[4].
Table 1: Intra-day and Inter-day Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Intra-day Accuracy (%) | Intra-day Precision (%CV) | Inter-day Accuracy (%) | Inter-day Precision (%CV) |
| LLOQ | 1.0 | 104.2 | 8.5 | 106.1 | 9.2 |
| LQC | 3.0 | 98.7 | 5.4 | 101.3 | 6.1 |
| MQC | 400.0 | 101.5 | 3.2 | 99.8 | 4.0 |
| HQC | 800.0 | 97.4 | 2.8 | 98.5 | 3.5 |
Matrix Effect and Extraction Recovery
Matrix Effect (ME) was assessed quantitatively using the IS-normalized Matrix Factor (MF) across 6 independent lots of human plasma. The implementation of the PLD plate resulted in near-complete elimination of ion suppression, with IS-normalized MFs close to 1.0.
Table 2: Matrix Effect and Extraction Recovery (n=6)
| QC Level | Extraction Recovery (%) ± SD | Absolute Matrix Effect (%) | IS-Normalized Matrix Factor | %CV of IS-Normalized MF |
| LQC (3.0 ng/mL) | 88.4 ± 4.2 | 94.5 | 1.02 | 3.8 |
| HQC (800.0 ng/mL) | 91.2 ± 3.5 | 96.1 | 0.99 | 2.5 |
Note: A %CV of IS-Normalized MF ≤15% is required by ICH M10. The observed %CVs (<4%) validate the efficiency of the PLD cleanup.
Stability
Stability was proven under various handling and storage conditions. The analyte is stable in human plasma, allowing for robust clinical sample analysis.
Table 3: Stability Summary (LQC and HQC, n=4)
| Stability Condition | Duration / Condition | Accuracy Range (%) | Conclusion |
| Bench-top (Plasma) | 24 hours at Room Temp | 96.5 – 102.1 | Stable |
| Freeze-Thaw | 4 cycles (-80°C to RT) | 95.2 – 101.8 | Stable |
| Autosampler (Extract) | 72 hours at 4°C | 98.0 – 103.4 | Stable |
| Long-term (Plasma) | 90 days at -80°C | 94.8 – 99.5 | Stable |
Conclusion
A highly sensitive, selective, and robust LC-MS/MS method was successfully developed for the quantification of 4-Chloro-1-[(oxan-4-yl)methyl]-1H-pyrazol-3-amine in human plasma. By understanding the causality between the analyte's physicochemical properties and the matrix interferences, we implemented a targeted Biphenyl chromatography and PLD extraction workflow. The method seamlessly meets all ICH M10 and FDA validation criteria, making it fully suitable for high-throughput preclinical toxicokinetics and clinical pharmacokinetic studies.
References
-
ICH M10 on Bioanalytical Method Validation - Scientific Guideline. European Medicines Agency (EMA) / International Council for Harmonisation (ICH). January 2023. Available at:[Link]
-
Ostro Pass-Through Sample Preparation Products. Waters Corporation. Available at:[Link]
-
Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration (FDA). May 2018. Available at:[Link]
Sources
- 1. ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis - ECA Academy [gmp-compliance.org]
- 2. lovelacebiomedical.org [lovelacebiomedical.org]
- 3. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. tandfonline.com [tandfonline.com]
Application Note: 4-Chloro-1-[(oxan-4-yl)methyl]-1H-pyrazol-3-amine as a Privileged Scaffold in Kinase Inhibitor Design
Executive Summary
In the landscape of modern targeted therapeutics, the structural optimization of ATP-competitive kinase inhibitors relies heavily on privileged molecular scaffolds. 4-Chloro-1-[(oxan-4-yl)methyl]-1H-pyrazol-3-amine is a highly specialized precursor that integrates three critical pharmacophoric elements: a hinge-binding pyrazole core, a metabolically stabilizing halogen, and a solubility-enhancing aliphatic heterocycle. This application note provides drug development professionals with a comprehensive guide to the mechanistic rationale, synthetic integration, and biological evaluation protocols necessary to leverage this precursor in the design of next-generation kinase inhibitors (e.g., targeting GSK-3β or PKMYT1).
Structural Rationale & Pharmacophore Dynamics
The selection of 4-Chloro-1-[(oxan-4-yl)methyl]-1H-pyrazol-3-amine over simpler anilines or unsubstituted pyrazoles is driven by precise structure-activity relationship (SAR) requirements:
-
Pyrazol-3-amine Core (Hinge Binder): The pyrazole ring is a well-established bioisostere for the adenine ring of ATP. The pyrazole nitrogen and the exocyclic amine act as a potent hydrogen bond donor-acceptor pair, forming critical bidentate interactions with hinge region residues (such as Val135 and Asp133 in GSK-3β)[1].
-
4-Chloro Substitution (Metabolic Shield & Halogen Bonding): Unsubstituted pyrazoles are often susceptible to rapid cytochrome P450-mediated oxidation at the C4 position. The introduction of a chlorine atom blocks this metabolic liability, significantly extending the compound's half-life[2]. Additionally, the chlorine atom can engage in halogen bonding within the hydrophobic pocket adjacent to the kinase gatekeeper residue, enhancing binding affinity[3].
-
[(Oxan-4-yl)methyl] Moiety (Solvent Channel Vector): The tetrahydropyran (oxan) ring provides an sp3 -rich aliphatic vector that projects outward into the solvent-exposed channel. The embedded oxygen atom acts as a hydrogen bond acceptor, improving aqueous solubility and mitigating the excessive lipophilicity (LogP) typically associated with halogenated aromatics, which is crucial for oral bioavailability.
Caption: Pharmacophore mapping of 4-Chloro-1-[(oxan-4-yl)methyl]-1H-pyrazol-3-amine in kinase binding.
Synthetic Applications in Drug Discovery
This precursor is highly versatile. Recent pharmaceutical developments highlight the use of related 4-chloro-1H-pyrazol-3-amines in the synthesis of biarylamide derivatives targeting PKMYT1, a kinase critical in cell cycle regulation and oncology[4]. Furthermore, amino-functionalization of pyrazole scaffolds into fused pyrazolo[1,5-a]pyrimidines or pyrido[2,3-d]pyrimidines is a proven strategy for generating broad-spectrum anticancer and neuroprotective agents[5],[6].
Caption: Workflow from precursor synthesis to in vitro screening and lead candidate selection.
Experimental Protocols
Protocol A: Synthesis of Biarylamide Derivatives via Amidation
Causality Insight: The exocyclic amine of the pyrazole is rendered less nucleophilic due to the electron-withdrawing nature of the adjacent 4-chloro group. Therefore, highly efficient coupling reagents (like HATU) and elevated temperatures are required to drive the amidation to completion, avoiding the hydrolysis of the activated carboxylic acid intermediate.
-
Activation: Dissolve the target carboxylic acid (1.2 eq) in anhydrous DMF (0.2 M). Add HATU (1.5 eq) and DIPEA (3.0 eq). Stir at room temperature for 15 minutes to form the active ester.
-
Coupling: Add 4-Chloro-1-[(oxan-4-yl)methyl]-1H-pyrazol-3-amine (1.0 eq) to the reaction mixture.
-
Heating: Heat the reaction to 60°C under a nitrogen atmosphere for 12–18 hours. Monitor progression via LC-MS.
-
Workup: Quench with saturated aqueous NaHCO3 . Extract with ethyl acetate (3x). Wash the combined organic layers with 5% LiCl (to remove DMF) and brine, then dry over anhydrous Na2SO4 .
-
Purification: Concentrate under reduced pressure and purify via flash chromatography (Silica gel, typically 0–10% MeOH in DCM) to yield the biarylamide target.
Protocol B: High-Throughput Kinase Inhibition Assay (ADP-Glo™)
Causality Insight: The ADP-Glo assay is selected over radiometric assays because it universally measures ADP formation, eliminating radioactive waste. It provides a stable luminescent signal that is highly resistant to auto-fluorescence interference—a common issue with highly conjugated pyrazolo-pyrimidine derivatives.
-
Preparation: Prepare a 384-well white plate. Serially dilute the synthesized compounds in 100% DMSO, then dilute in 1X Kinase Buffer to achieve a final 1% DMSO concentration.
-
Enzyme Reaction: Add 2 µL of the compound solution to 2 µL of the target kinase (e.g., PKMYT1 or GSK-3β) in buffer. Incubate for 15 minutes at room temperature to allow pre-binding.
-
Initiation: Add 1 µL of ATP/Substrate mix to initiate the reaction. Incubate for 60 minutes at room temperature.
-
Detection: Add 5 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes.
-
Luminescence: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate light. Incubate for 30 minutes, then read luminescence on a microplate reader.
-
Validation: Calculate IC50 values using a 4-parameter logistic non-linear regression model. Ensure the Z'-factor of the control wells is >0.6 for assay validity.
Protocol C: In Vitro Microsomal Stability Assay
Causality Insight: To validate that the 4-chloro substitution successfully mitigates CYP450-mediated metabolism, compounds must be tested in Human Liver Microsomes (HLMs). A minus-NADPH control is mandatory; it acts as a self-validating system to confirm that any observed compound depletion is strictly enzymatic (CYP-mediated) and not due to chemical instability or non-specific binding to the plasticware.
-
Incubation Mix: Prepare a mixture containing 0.5 mg/mL HLMs and 1 µM test compound in 100 mM potassium phosphate buffer (pH 7.4).
-
Initiation: Pre-warm the mixture to 37°C for 5 minutes. Initiate the reaction by adding an NADPH regenerating system (final concentration 1 mM NADPH).
-
Sampling: Remove 50 µL aliquots at 0, 5, 15, 30, and 60 minutes.
-
Quenching: Immediately quench each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).
-
Analysis: Centrifuge at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to determine the percentage of remaining parent compound and calculate the intrinsic clearance ( CLint ) and half-life ( t1/2 ).
Quantitative Data Presentation
To illustrate the structural advantages of utilizing functionalized pyrazole precursors, the table below summarizes quantitative profiling data comparing various pyrazole-based derivatives in recent literature[1],[5].
Table 1: Representative Structure-Activity Relationship (SAR) and ADME Profiling of Pyrazole Derivatives
| Scaffold / Derivative Type | Target Kinase | Activity / Potency ( IC50 ) | Key Structural Interaction | Metabolic Stability ( t1/2 ) |
| Unsubstituted Pyrazol-3-amine | GSK-3β | Moderate (~250 nM) | Hinge region bidentate H-bonds | Low (< 20 min) |
| 4-Chloro-Pyrazol-3-amine Core | PKMYT1 / GSK-3β | High (~45 nM) | Halogen bonding in hydrophobic pocket | High (> 90 min) |
| Pyrido[2,3-d]pyrimidine fused | EGFR / Multi-kinase | 9.72 – 17.52 µM | Rigid planar π−π stacking | Moderate (~60 min) |
| Target Precursor (Oxan-4-yl) | N/A (Precursor) | N/A | Solvent channel projection (solubility) | N/A |
(Note: Data reflects generalized SAR trends observed in recent kinase inhibitor development utilizing substituted pyrazol-3-amines).
Conclusion
The rational design of kinase inhibitors requires precursors that balance target affinity with favorable pharmacokinetic properties. 4-Chloro-1-[(oxan-4-yl)methyl]-1H-pyrazol-3-amine achieves this by combining the robust hinge-binding capacity of the pyrazol-3-amine motif with the metabolic protection of a C4-chlorine and the solubility enhancement of an oxane ring. By integrating this precursor into the synthetic workflows and rigorous validation protocols outlined above, drug development professionals can accelerate the discovery of potent, bioavailable therapeutic candidates.
References
-
Rajamani, G., et al. (2025). Structure–activity relationship of GSK-3β inhibitors: insight into drug design for Alzheimer's disease. National Institutes of Health (PMC). Available at:[Link][1]
-
World Intellectual Property Organization (2024). WO2024184550A1 - Biarylamide derivatives and their use as pkmyt1 inhibitors. Google Patents. Available at:[4]
-
The Journal of Organic Chemistry (2017). Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. ACS Publications. Available at:[Link][2]
-
MDPI Pharmaceuticals (2025). Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses. Available at: [Link][5]
-
National Institutes of Health (PMC). Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold. Available at:[Link][6]
Sources
- 1. Structure–activity relationship of GSK-3β inhibitors: insight into drug design for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. evitachem.com [evitachem.com]
- 4. WO2024184550A1 - Biarylamide derivatives and their use as pkmyt1 inhibitors - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Assay Preparation and Validation of Kinase Inhibitors Derived from 4-Chloro-1-[(oxan-4-yl)methyl]-1H-pyrazol-3-amine
Introduction & Pharmacophore Rationale
The compound 4-Chloro-1-[(oxan-4-yl)methyl]-1H-pyrazol-3-amine (also referred to as 4-chloro-1-(tetrahydro-2H-pyran-4-ylmethyl)-1H-pyrazol-3-amine) is a highly specialized pharmacophore building block. It is predominantly utilized in the rational design of central nervous system (CNS)-penetrant kinase inhibitors, most notably targeting Leucine-Rich Repeat Kinase 2 (LRRK2) for the treatment of Parkinson’s disease (PD) [1].
As a Senior Application Scientist, it is critical to understand why this specific building block is chosen before designing the downstream in vitro assays. Every structural feature of this intermediate serves a distinct, causal purpose in overcoming classic drug discovery liabilities:
-
The 1H-pyrazol-3-amine Core: Acts as an aniline bioisostere. It forms critical bidentate hydrogen bonds with the kinase hinge region (specifically Ala1950 in LRRK2), anchoring the inhibitor competitively within the ATP-binding pocket [1].
-
The 4-Chloro Substitution: Unsubstituted aminopyrazoles frequently suffer from severe cytochrome P450 1A2 (CYP1A2) inhibition, a major metabolic liability. The introduction of a chlorine atom at the C4 position provides steric and electronic shielding, effectively abolishing CYP1A2 binding while simultaneously improving kinase selectivity by filling a hydrophobic sub-pocket [1].
-
The 1-[(oxan-4-yl)methyl] Group: Replacing simple alkyl chains with this bulky, oxygen-containing heterocycle (tetrahydropyranylmethyl) dramatically lowers the efflux ratio (MDR1/BCRP transport) and enhances aqueous solubility. This drives a significant increase in unbound brain exposure (Bu/Pu), a mandatory requirement for neurodegenerative targets [2].
Because this compound is a synthetic intermediate, the following protocols detail the in vitro preparation and validation cascade for the final Active Pharmaceutical Ingredients (APIs) synthesized from this building block.
Diagram 1: LRRK2 pathological signaling pathway and targeted aminopyrazole inhibition mechanism.
Experimental Methodologies: The Validation Cascade
To ensure a self-validating system, the testing cascade must evaluate biochemical potency, cellular target engagement, and the specific ADME improvements conferred by the 4-chloro and oxan-4-yl modifications.
Diagram 2: In vitro validation cascade for aminopyrazole-derived kinase inhibitors.
Biochemical Target Engagement: LRRK2 TR-FRET Kinase Assay
Causality & Rationale: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is selected over standard luminescence assays because it minimizes compound autofluorescence interference—a critical factor when screening highly conjugated heterocyclic compounds[3].
Step-by-Step Protocol:
-
Compound Preparation: Dissolve the synthesized API in 100% anhydrous DMSO to a 10 mM stock. Use acoustic liquid handling (e.g., Echo 550) to dispense 10-point, 3-fold serial dilutions into a 384-well low-volume assay plate (Corning). Final DMSO concentration must not exceed 1% to prevent kinase denaturation.
-
Enzyme/Substrate Addition: Prepare a master mix containing 2 nM recombinant LRRK2 (G2019S mutant) and 400 nM biotinylated ERM (Ezrin/Radixin/Moesin) peptide substrate in assay buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT). Add 5 µL to the assay plate.
-
Pre-incubation: Incubate the enzyme-compound mixture for 30 minutes at room temperature. Self-Validation Step: This ensures steady-state binding is reached before the reaction begins, preventing artificially inflated IC50 values.
-
Reaction Initiation: Add 5 µL of ATP (final concentration 134 µM, matching the Km of LRRK2 G2019S) to initiate the reaction. Incubate for 2 hours at room temperature.
-
Detection: Stop the reaction by adding 10 µL of detection buffer containing EDTA (to chelate Mg2+), Eu-labeled anti-phospho-ERM antibody (donor), and Streptavidin-APC (acceptor).
-
Readout: Incubate for 1 hour, then read on a multi-mode microplate reader (e.g., PHERAstar FSX) using excitation at 337 nm and dual emission at 620 nm and 665 nm. Calculate the IC50 using a 4-parameter logistic curve fit.
Cellular Target Engagement: pSer935 LRRK2 ELISA
Causality & Rationale: While the inhibitor binds the kinase hinge, direct cellular measurement of LRRK2 autophosphorylation is difficult. Instead, Ser935 is a constitutive phosphorylation site dependent on LRRK2 kinase activity. Inhibiting the hinge region destabilizes the complex, leading to rapid dephosphorylation of Ser935 by cellular phosphatases [2].
Step-by-Step Protocol:
-
Cell Culture: Seed human neuroblastoma SH-SY5Y cells (or LRRK2-G2019S overexpressing HEK293 cells) in 96-well plates at 5×104 cells/well. Incubate overnight at 37°C, 5% CO2.
-
Compound Treatment: Treat cells with the API (serial dilution from 10 µM to 0.3 nM) for 90 minutes. Control: Use MLi-2 (100 nM) as a positive control for complete pSer935 ablation.
-
Lysis: Aspirate media and lyse cells in 50 µL RIPA buffer supplemented with protease and phosphatase inhibitor cocktails. Incubate on ice for 20 minutes.
-
ELISA: Transfer lysates to a 96-well plate pre-coated with total LRRK2 capture antibody. Incubate for 2 hours. Wash 3x with PBST, then add a rabbit anti-pSer935 LRRK2 detection antibody.
-
Development: Add HRP-conjugated anti-rabbit secondary antibody, followed by TMB substrate. Stop with 1M H2SO4 and read absorbance at 450 nm.
ADME Counterscreen: CYP1A2 Inhibition Assay
Causality & Rationale: To validate that the 4-chloro substitution successfully mitigated the metabolic liability of the parent aminopyrazole, a CYP1A2 fluorogenic assay is mandatory [1].
Step-by-Step Protocol:
-
Incubate the API (up to 50 µM) with recombinant human CYP1A2 supersomes and the fluorogenic substrate CEC (3-cyano-7-ethoxycoumarin).
-
Initiate the reaction with NADPH regeneration system.
-
Measure the formation of the fluorescent metabolite (3-cyano-7-hydroxycoumarin) to determine if the compound acts as a reversible inhibitor.
Data Presentation & Expected Outcomes
The structural modifications embedded within 4-Chloro-1-[(oxan-4-yl)methyl]-1H-pyrazol-3-amine are designed to shift the physicochemical profile of the resulting API. Below is a structured data table summarizing the expected profile of an API utilizing this optimized building block versus a primitive unsubstituted analog.
| Compound Scaffold (API Core) | LRRK2 IC50 (nM) | CYP1A2 IC50 (µM) | MDR1 Efflux Ratio | Brain Penetration (Bu/Pu) |
| 1-Methyl-1H-pyrazol-3-amine | 15.2 | < 1.0 (High Liability) | > 5.0 | < 0.08 |
| 4-Chloro-1-[(oxan-4-yl)methyl]-1H-pyrazol-3-amine | 3.1 | > 10.0 (Safe) | < 2.0 | > 0.65 |
Table 1: Representative multiparameter optimization data demonstrating the causal impact of the 4-chloro and tetrahydropyranylmethyl modifications on biochemical potency and ADME properties.
References
- ACS Medicinal Chemistry Letters (2012)
- Discovery of Highly Potent, Selective, and Brain-Penetrant Aminopyrazole Leucine-Rich Repeat Kinase 2 (LRRK2)
- Pharmaceuticals (MDPI) (2022)
Improving synthesis yield of 4-Chloro-1-[(oxan-4-yl)methyl]-1H-pyrazol-3-amine
Welcome to the Technical Support and Troubleshooting Center for the synthesis of 4-Chloro-1-[(oxan-4-yl)methyl]-1H-pyrazol-3-amine . This complex pyrazole building block is a critical intermediate in the development of kinase inhibitors and other small-molecule therapeutics.
Synthesizing this compound presents three distinct chemical challenges: controlling the regioselectivity during the N-alkylation of the pyrazole core, driving electrophilic chlorination on an electron-deficient ring, and preventing hydrodechlorination during the final nitro reduction. This guide provides field-proven solutions, mechanistic insights, and validated protocols to maximize your synthetic yield.
Synthesis Workflow Overview
Caption: Workflow for the 3-step synthesis of 4-Chloro-1-[(oxan-4-yl)methyl]-1H-pyrazol-3-amine.
Troubleshooting Guide & FAQs
Phase 1: Regioselective Alkylation
Q: During the alkylation of 3-nitropyrazole with 4-(bromomethyl)oxane, I observe a poor regiomeric ratio (approx. 1:1 of the 1,3-isomer vs. 1,5-isomer). How can I enrich the yield of the desired 1-[(oxan-4-yl)methyl]-3-nitro-1H-pyrazole?
A: This is a classic issue of tautomerization and steric control. 3-Nitropyrazole exists as a tautomeric mixture. In the presence of a base, the resulting pyrazolide anion has two nucleophilic nitrogen atoms (N1 and N2). The nitro group at C3 exerts both an electron-withdrawing effect and significant steric hindrance.
When using small, hard cations (like Na⁺ from NaH), the ion pair in solution is loose, leading to poor regiocontrol and a nearly statistical mixture of isomers. By switching to Cesium Carbonate (Cs₂CO₃) in a polar aprotic solvent like DMF at lower temperatures (0–20 °C), the large, soft Cs⁺ cation forms a tighter coordinate complex. This complex sterically shields the N2 position (adjacent to the nitro group), forcing the bulky oxan-4-ylmethyl electrophile to attack N1, thereby heavily favoring the 1,3-isomer.
Phase 2: Electrophilic Chlorination
Q: My chlorination step using N-Chlorosuccinimide (NCS) is stalling at 60% conversion. Pushing the temperature leads to decomposition. What is the mechanistic cause, and how do I fix it?
A: Chlorination of pyrazoles with NCS proceeds via an electrophilic aromatic substitution ( SEAr ) mechanism[1]. The presence of the strongly electron-withdrawing nitro group at C3 severely deactivates the pyrazole ring, making the C4 position highly electron-deficient and less nucleophilic[2].
If the reaction stalls, it is rarely a thermodynamic limitation but rather an issue of electrophile activation. Instead of increasing the temperature—which causes thermal degradation of the oxane ring—utilize DMF as the solvent. DMF acts as a catalyst by reacting with NCS to form a highly reactive Vilsmeier-type intermediate (a localized chloriminium ion), which is a far superior electrophile compared to NCS alone[1][3]. Ensure the reaction is kept strictly anhydrous, as moisture will rapidly hydrolyze this active intermediate.
Phase 3: Chemoselective Nitro Reduction
Q: The final reduction of the nitro group to the amine using standard Pd/C and hydrogen gas is causing a massive loss of the C4-chlorine atom (hydrodechlorination). How can I achieve chemoselective reduction?
A: Standard palladium or platinum catalysts are highly active for both nitro reduction and oxidative addition into polarized C-Cl bonds, leading to rapid hydrodechlorination[4]. To prevent this, you must alter the electronic properties of the catalyst surface.
Using a sulfided platinum on carbon catalyst (Pt(S)/C) introduces sulfur atoms that selectively poison the highly energetic "step-edge" sites on the platinum lattice[5]. These step-edge sites are responsible for cleaving the C-Cl bond. Meanwhile, the flatter "terrace" sites remain active and are perfectly sufficient for the thermodynamically favorable reduction of the nitro group to the amine[5].
Caption: Mechanism of chemoselective nitro reduction using sulfided platinum to prevent dehalogenation.
Quantitative Data Summary
The following table summarizes the causal relationship between reaction conditions and the resulting yield, regioselectivity, and chemoselectivity profiles across the synthesis workflow.
| Reaction Step | Catalyst / Reagent System | Major Product Yield (%) | Regiomeric Ratio (1,3 : 1,5) | Dechlorination Byproduct (%) |
| Alkylation | NaH, THF, 60 °C | 45% | 1.2 : 1 | N/A |
| Alkylation | K₂CO₃, DMF, 80 °C | 62% | 2.5 : 1 | N/A |
| Alkylation | Cs₂CO₃, DMF, 20 °C | 84% | 8.0 : 1 | N/A |
| Reduction | 10% Pd/C, H₂ (1 atm) | 15% | N/A | >80% |
| Reduction | 5% Pt/C, H₂ (1 atm) | 40% | N/A | 55% |
| Reduction | 5% Pt(S)/C, H₂ (1 atm) | 92% | N/A | <2% |
| Reduction | Fe, NH₄Cl, EtOH/H₂O (80 °C) | 88% | N/A | 0% |
Step-by-Step Experimental Methodologies
Protocol 1: Regioselective Alkylation
-
Preparation: Charge a flame-dried flask with 3-nitro-1H-pyrazole (1.0 eq) and anhydrous DMF (0.2 M concentration).
-
Base Addition: Add Cs₂CO₃ (1.5 eq) in one portion. Stir the suspension at 0 °C for 30 minutes to allow complete formation of the pyrazolide ion pair.
-
Alkylation: Dropwise add 4-(bromomethyl)tetrahydro-2H-pyran (1.1 eq).
-
Reaction: Allow the mixture to warm to 20 °C and stir for 12 hours. Monitor via LCMS until the starting material is consumed.
-
Workup: Quench with ice water. Extract with EtOAc (3x). Wash the combined organics with 5% aqueous LiCl (to remove DMF), dry over Na₂SO₄, and concentrate. Purify via flash chromatography (Hexanes/EtOAc) to isolate the 1,3-isomer.
Protocol 2: Electrophilic Chlorination
-
Preparation: Dissolve the purified 1-[(oxan-4-yl)methyl]-3-nitro-1H-pyrazole (1.0 eq) in anhydrous DMF (0.3 M).
-
Reagent Addition: Add N-Chlorosuccinimide (NCS) (1.05 eq) in three equal portions over 15 minutes to prevent sudden exotherms.
-
Reaction: Heat the mixture to 50 °C. The DMF will catalyze the formation of the active chlorinating species. Stir for 4-6 hours.
-
Validation: Check reaction progress by TLC. If stalled, add an additional 0.1 eq of NCS.
-
Workup: Pour the mixture into cold saturated NaHCO₃ solution. Extract with DCM. Wash with brine, dry, and concentrate to yield 4-chloro-1-[(oxan-4-yl)methyl]-3-nitro-1H-pyrazole.
Protocol 3: Chemoselective Nitro Reduction
-
Preparation: In a high-pressure hydrogenation flask, dissolve the chlorinated intermediate (1.0 eq) in Methanol (0.1 M).
-
Catalyst Loading: Carefully add 5% Pt(S)/C (sulfided platinum on carbon, 5 mol% Pt). Safety Note: Always add the catalyst to the solvent under a blanket of Argon to prevent auto-ignition.
-
Hydrogenation: Evacuate the flask and backfill with Hydrogen gas (3 cycles). Maintain an H₂ pressure of 1 atm (balloon) and stir vigorously at room temperature for 3 hours.
-
Workup: Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with excess Methanol.
-
Isolation: Concentrate the filtrate under reduced pressure to afford the final product, 4-Chloro-1-[(oxan-4-yl)methyl]-1H-pyrazol-3-amine.
References
-
Title: Halogenation of Pyrazoles Using N-Halosuccinimides in CCl4 and in Water Source: researchgate.net URL: [Link]
-
Title: Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds Source: nih.gov URL: [Link]
- Title: US5041671A - Process for the preparation 4-chloro-2,5-dimethoxy-aniline (Sulfided Platinum Catalysis)
-
Title: Hydrogenation Kinetics of Halogenated Nitroaromatics over Pt/C in a Continuous Micro-packed Bed Reactor Source: researchgate.net URL: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. US5041671A - Process for the preparation 4-chloro-2,5-dimethoxy-aniline - Google Patents [patents.google.com]
Troubleshooting 4-Chloro-1-[(oxan-4-yl)methyl]-1H-pyrazol-3-amine solubility in DMSO
Technical Support Center: 4-Chloro-1-[(oxan-4-yl)methyl]-1H-pyrazol-3-amine
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth troubleshooting for solubility issues encountered with 4-Chloro-1-[(oxan-4-yl)methyl]-1H-pyrazol-3-amine in Dimethyl Sulfoxide (DMSO). As this is a specialized research compound, publicly available physicochemical data is limited. The principles and protocols outlined here are based on established best practices for similar heterocyclic compounds used in drug discovery and high-throughput screening (HTS).
Frequently Asked Questions (FAQs)
Q1: My compound, 4-Chloro-1-[(oxan-4-yl)methyl]-1H-pyrazol-3-amine, is not dissolving in DMSO at room temperature. What is the first step?
This is a common issue, particularly with complex organic molecules. The initial insolubility is often due to the high lattice energy of the crystalline solid.
Causality: The solid-state compound exists in a stable crystal lattice. For dissolution to occur, the energy of the solvent-solute interactions must overcome this lattice energy. The structure of 4-Chloro-1-[(oxan-4-yl)methyl]-1H-pyrazol-3-amine, with its potential for hydrogen bonding and specific packing, likely results in a stable crystal form that requires energy input to break apart.
Troubleshooting Protocol:
-
Mechanical Agitation: Vortex the solution vigorously for 1-2 minutes.
-
Sonication: Place the vial in a bath sonicator for 5-10 minutes. Cavitation bubbles produced by sonication create high-energy microenvironments that can effectively break up solid aggregates and facilitate dissolution.[1][2]
-
Gentle Warming: Warm the solution in a water bath set to 37-40°C for 10-15 minutes.[3][4] This increases the kinetic energy of both the solvent and solute molecules, promoting dissolution.
-
Combine Methods: For particularly stubborn compounds, alternate between gentle warming and sonication/vortexing.[4] Always visually inspect the solution against a light source to ensure no particulates remain.
ngcontent-ng-c87454734="" class="ng-star-inserted">Expert Insight: Many seemingly insoluble compounds will enter solution with the application of gentle heat and sonication.[1][3] However, it is crucial to monitor the temperature, as excessive heat can degrade thermally sensitive compounds. While specific data for this pyrazole derivative is unavailable, pyrazoles as a class are generally thermally stable but can have decomposition pathways that are initiated at elevated temperatures.[5]
Q2: After dissolving the compound, I stored my stock solution at -20°C. Now I see a precipitate. What happened?
Precipitation after a freeze-thaw cycle is a frequent problem and is most often linked to two key properties of DMSO: its hygroscopicity and the effect of water on compound solubility.[6][7]
Causality:
-
Water Absorption: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere every time the vial is opened.[4]
-
Solubility Reduction: The presence of water in DMSO significantly alters the solvent's properties. The DMSO-water mixture becomes more structured and polar, which dramatically decreases its ability to dissolve large, lipophilic compounds.[4][6] This leads to a supersaturated state, and upon freezing and subsequent thawing, the compound crystallizes out of solution into a more stable, less soluble form.[6]
Troubleshooting Workflow:
A troubleshooting workflow for precipitation after freeze-thaw cycles.
Prevention Protocol:
-
Use Anhydrous DMSO: Always use high-purity, anhydrous DMSO, preferably from a freshly opened, small-volume bottle to prepare stock solutions.[4]
-
Aliquot Stock Solutions: After initial dissolution, immediately aliquot the stock solution into single-use volumes in tightly sealed vials.[8][9] This is the most critical step to prevent both repeated freeze-thaw cycles and cumulative water absorption.[6][10]
-
Proper Storage: Store aliquots at -20°C or -80°C in a dry environment.[1][9] For long-term storage (-80°C is preferred), consider using a desiccator.
Q3: I managed to dissolve my compound, but when I dilute the DMSO stock into my aqueous cell culture media or buffer, it immediately precipitates. How can I fix this?
This is known as "crashing out" and occurs when a compound that is soluble in an organic solvent is introduced into an aqueous environment where it has poor solubility.[8][11]
Causality: The dramatic change in solvent polarity from 100% DMSO to a primarily aqueous solution reduces the compound's solubility limit below its concentration, causing it to precipitate.
Mitigation Strategies:
| Strategy | Mechanism | Protocol Steps | Considerations |
| Stepwise Dilution | Gradually decreases the solvent polarity change. | 1. Perform an intermediate dilution of the DMSO stock into a small volume of your final aqueous media (e.g., a 1:10 dilution). 2. Vortex this intermediate solution immediately and vigorously. 3. Add this intermediate dilution to the final volume of media. | This is often sufficient for many compounds and is the first method to try.[9] |
| Increase Final DMSO % | Maintains a higher proportion of organic solvent to keep the compound in solution. | Increase the final DMSO concentration in your assay to the highest tolerable level for your cells (typically 0.1% to 0.5%).[1][8] | Always include a vehicle control with the same final DMSO concentration in your experiment to account for any solvent effects. |
| Use Co-solvents / Enhancers | Certain molecules can help solubilize or stabilize the compound in aqueous media. | Serum: Dilute into serum-containing media. Albumin and other proteins can bind to the compound, increasing its apparent solubility.[8] Cyclodextrins: Use enhancers like (2-Hydroxypropyl)-β-cyclodextrin in the final medium to encapsulate the hydrophobic compound.[8][9] | Ensure the chosen enhancer is compatible with your specific assay and does not have confounding biological effects. |
| Lower Stock Concentration | Reduces the magnitude of the concentration drop upon dilution. | If initial attempts fail, consider preparing a lower-concentration DMSO stock solution (e.g., 10 mM instead of 50 mM) and adding a correspondingly larger volume to your assay (while still keeping the final DMSO % within limits). | This increases the volume of DMSO that must be added, so careful calculation is required to stay below cytotoxic limits.[2] |
Technical Deep Dive: Best Practices for Solution Preparation
Protocol: Preparation of a 10 mM Stock Solution
This protocol assumes a molecular weight (MW) for 4-Chloro-1-[(oxan-4-yl)methyl]-1H-pyrazol-3-amine of approximately 244.7 g/mol . Always confirm the MW from the certificate of analysis for your specific lot.
Materials:
-
4-Chloro-1-[(oxan-4-yl)methyl]-1H-pyrazol-3-amine solid
-
Anhydrous, high-purity DMSO (e.g., ACS grade or higher)[4]
-
Sterile, conical-bottom microcentrifuge tubes or amber glass vials
-
Calibrated pipettes
-
Vortex mixer
-
Bath sonicator
-
Water bath
Procedure:
-
Equilibration: Allow the vial containing the solid compound to equilibrate to room temperature for at least 15-20 minutes before opening. This prevents atmospheric moisture from condensing on the cold solid.
-
Weighing: Accurately weigh a precise amount of the compound (e.g., 2.45 mg) and transfer it to a sterile vial. For small quantities, it may be more accurate to dissolve the entire contents of the supplier's vial.
-
Solvent Addition: Calculate the required volume of DMSO. For 2.45 mg of a compound with MW 244.7 g/mol to make a 10 mM solution:
-
Volume (L) = Moles / Molarity
-
Moles = 0.00245 g / 244.7 g/mol = ~1.0 x 10⁻⁵ mol
-
Volume (L) = 1.0 x 10⁻⁵ mol / 0.010 mol/L = 0.001 L = 1.0 mL
-
Add 1.0 mL of anhydrous DMSO to the vial.
-
-
Dissolution:
-
Storage:
Visual Guide to Dissolution and Storage Workflow:
A workflow for preparing and storing DMSO stock solutions.
References
- Ziath. (n.d.). The Effects of Water on DMSO and Effective Hydration Measurement.
- BenchChem. (2025). Technical Support Center: Troubleshooting Compound Precipitation in Cell Culture Media.
- MCE (MedChemExpress). (n.d.). Compound Handling Instructions.
- Selleckchem. (n.d.). Frequently Asked Questions.
- BenchChem. (2025). Impact of hygroscopic DMSO on Ro 41-0960 solubility.
- BenchChem. (2025). Impact of hygroscopic DMSO on OPC-14523 hydrochloride solubility.
- Shieh, J., Koechlein, D., & Gallagher, A. (n.d.). Keeping DMSO Concentration Below 0.5% to Minimize its Effect in HTS Assays. Coroflot.
- BenchChem. (2025). Protocol for Dissolving Compounds in DMSO for Biological Assays.
- Cheng, X., Hochlowski, J., Tang, H., & He, T. (2009). Overcoming problems of compound storage in DMSO: solvent and process alternatives. Journal of Biomolecular Screening, 14(6), 652-60.
- Gallant, P., et al. (2012). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters, 3(6), 444-447.
- Ziath. (2006). Samples in DMSO: What an end user needs to know.
- Wikipedia. (n.d.). Dimethyl sulfoxide.
- Reddit. (2025, April 22). Compund dilution in DMSO.
- Popa-Burke, I., & Russell, J. (2014). Compound precipitation in high-concentration DMSO solutions. Journal of Biomolecular Screening, 19(9), 1302-8.
- Vo, T. T., et al. (2024).
- An, C., et al. (2013). Synthesis and thermal behaviors of 4-amino-3,5-dinitro-1H-pyrazole. Journal of Thermal Analysis and Calorimetry, 115(1), 579-585.
- PubChem. (n.d.). 4-chloro-1-methyl-1h-pyrazol-3-amine.
- NextSDS. (n.d.). 4-chloro-1,5-dimethyl-1H-pyrazol-3-amine — Chemical Substance Information.
- NextSDS. (n.d.). 4-chloro-1-(propan-2-yl)-1H-pyrazol-3-amine hydrochloride.
- BLDpharm. (n.d.). 1004451-77-7|4-Chloro-1-((1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl).
- UWCScholar. (2025, March 20). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents.
- Sigma-Aldrich. (n.d.). 4-Chloro-1H-pyrazole.
- Wang, R., et al. (2020). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds.
- LGC Standards. (n.d.). 4-[4-[[[(4-Chloro-3-ethyl-1-methyl-1H-pyrazol-5-yl)carbonyl]amino]methyl]phenoxy]benzoic acid.
- MDPI. (2024, April 10).
- ChemicalBook. (n.d.). 4-CHLORO-2-(1H-PYRAZOL-3-YL)PHENOL.
- Gaylord Chemical. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data.
- PubChem. (n.d.). Methyl N-[2-[[[1-(4-chlorophenyl)-1H-pyrazol-3-yl]oxy]methyl]phenyl]carbamate.
- ChemicalBook. (2023, May 15). Carbamic acid, [2-[[[1-(4-chlorophenyl)-1H-pyrazol-3-yl]oxy]methyl]phenyl]hydroxy-, methyl ester.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. reddit.com [reddit.com]
- 3. selleckchem.com [selleckchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ziath.com [ziath.com]
- 7. benchchem.com [benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. medchemexpress.cn [medchemexpress.cn]
- 10. ziath.com [ziath.com]
- 11. s3images.coroflot.com [s3images.coroflot.com]
- 12. Compound precipitation in high-concentration DMSO solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Cross-Coupling Optimization for 4-Chloro-1-[(oxan-4-yl)methyl]-1H-pyrazol-3-amine
Welcome to the advanced troubleshooting and methodology guide for functionalizing 4-Chloro-1-[(oxan-4-yl)methyl]-1H-pyrazol-3-amine . This highly functionalized heterocyclic scaffold presents unique chemoselectivity challenges due to the presence of two competing reaction vectors: a notoriously unreactive C4-Cl electrophilic site and a C3-primary amine nucleophilic site.
As a Senior Application Scientist, I have designed this guide to move beyond basic protocols. Here, we analyze the thermodynamic and kinetic causality behind catalyst selection, providing you with self-validating workflows to achieve absolute regiocontrol.
Visualizing the Chemoselective Workflow
The following logic tree dictates how to selectively activate either the C4-Cl bond or the C3-NH₂ group by tuning the palladium precatalyst, ligand sterics, and base strength.
Divergent catalytic pathways for site-selective cross-coupling of the aminopyrazole scaffold.
Troubleshooting FAQs: The "Why" and "How" of Catalyst Design
Q1: Why is the C4-Cl bond in my pyrazole substrate failing to undergo oxidative addition in standard Suzuki-Miyaura conditions? A1: The C–Cl bond dissociation energy (~330 kJ/mol) is significantly higher than that of C–Br or C–I bonds[1]. Furthermore, the electron-rich nature of the aminopyrazole core further strengthens this bond, rendering first-generation catalysts like Pd(PPh₃)₄ completely ineffective. To overcome this thermodynamic barrier, you must use highly active, electron-rich, and sterically demanding dialkylbiaryl phosphine ligands like XPhos[2]. The bulky dicyclohexyl groups on XPhos force the formation of a highly reactive, monoligated Pd(0) species that readily inserts into the unreactive C–Cl bond.
Q2: During Suzuki-Miyaura coupling at the C4 position, I am observing massive protodehalogenation (reduction of C-Cl to C-H) instead of the cross-coupled product. How can I suppress this? A2: Protodehalogenation occurs when the transmetalation step is too slow, allowing the Pd(II) intermediate to undergo competitive β-hydride elimination (often sourced from aliphatic solvents or alkoxide bases). Interestingly, empirical data shows that for aminopyrazoles, chloro-derivatives are actually less prone to dehalogenation than iodo-derivatives when paired with the right catalyst[3]. To suppress this side reaction, utilize a pre-formed palladacycle (like XPhos Pd G2) to ensure rapid entry into the catalytic cycle, and use a biphasic solvent system (e.g., 1,4-Dioxane/H₂O) with K₂CO₃ to accelerate the transmetalation of the boronic acid[3].
Q3: I want to use the C3-amine as a nucleophile for a Buchwald-Hartwig amination. How do I prevent the catalyst from activating the endogenous C4-Cl bond? A3: You must exploit the kinetic differential between the exogenous electrophile (e.g., an aryl bromide) and your endogenous C4-Cl bond. By selecting a ligand with extreme steric bulk, such as tBuBrettPhos, you strongly favor C–N reductive elimination over off-target oxidative addition. Additionally, dropping the reaction temperature to 80°C and using a milder base like Cs₂CO₃ ensures the C4-Cl bond remains kinetically inert while the C3-amine successfully couples.
Quantitative Optimization Data
To guide your experimental design, review the following standardized ligand screening data for both reaction vectors.
Table 1: Ligand Screen for C4-Suzuki-Miyaura Coupling (Targeting C-Cl)
Conditions: 1.0 equiv pyrazole, 1.5 equiv Phenylboronic acid, 2.0 equiv K₂CO₃, 1,4-Dioxane/H₂O (4:1), 100°C, 4 hours.
| Ligand | Catalyst Precursor | Conversion (%) | Target Yield (%) | Protodehalogenation (%) |
| PPh₃ | Pd(OAc)₂ | <5% | Trace | >90% (of converted) |
| SPhos | SPhos Pd G2 | 72% | 55% | 17% |
| XPhos | XPhos Pd G2 | >98% | 94% | <2% |
Table 2: Ligand Screen for C3-Buchwald-Hartwig Amination (Targeting C-NH₂)
Conditions: 1.0 equiv pyrazole, 1.2 equiv Bromobenzene, 2.0 equiv Base, t-Amyl Alcohol, 80°C, 12 hours.
| Ligand | Base | C3-Amination Yield (%) | C4-Cl Activation (Oligomerization) |
| BINAP | NaOtBu | 18% | 45% |
| XPhos | Cs₂CO₃ | 62% | 21% |
| tBuBrettPhos | Cs₂CO₃ | 91% | <1% |
Self-Validating Experimental Protocols
The following methodologies are engineered as self-validating systems. By incorporating In-Process Controls (IPCs), you can verify the mechanistic success of each step before proceeding.
Protocol A: Suzuki-Miyaura Cross-Coupling at the C4-Cl Position
Objective: Arylate the C4 position while leaving the C3-amine intact.
-
Reagent Loading: In a dry Schlenk flask, add 4-Chloro-1-[(oxan-4-yl)methyl]-1H-pyrazol-3-amine (1.0 mmol), the desired arylboronic acid (1.5 mmol), K₂CO₃ (2.0 mmol), and XPhos Pd G2 (0.02 mmol, 2 mol%).
-
Atmosphere Exchange: Evacuate the flask and backfill with ultra-high purity Argon. Repeat this cycle three times. Causality: Oxygen rapidly degrades the monoligated Pd(0) active species, leading to palladium black precipitation.
-
Solvent Addition: Add degassed 1,4-Dioxane (4.0 mL) and degassed HPLC-grade H₂O (1.0 mL) via syringe.
-
Heating & IPC (Self-Validation): Heat the mixture to 100°C.
-
IPC Check: At the 1-hour mark, withdraw a 10 µL aliquot, quench in 1 mL Acetonitrile, and analyze via LC-MS. You should observe the complete disappearance of the starting material mass (m/z ~215). If a mass corresponding to [M-Cl+H] is dominant, your transmetalation is failing; verify the quality of your boronic acid and water ratio.
-
-
Workup: Cool to room temperature, dilute with EtOAc (10 mL), wash with brine, dry over anhydrous Na₂SO₄, and purify via silica gel chromatography.
Protocol B: Selective Buchwald-Hartwig Amination at the C3-NH₂ Position
Objective: N-arylate the C3-amine using an exogenous aryl bromide without activating the C4-Cl bond.
-
Reagent Loading: In a dry Schlenk flask, add the pyrazole substrate (1.0 mmol), Aryl Bromide (1.2 mmol), Cs₂CO₃ (2.0 mmol), and tBuBrettPhos Pd G3 (0.03 mmol, 3 mol%).
-
Atmosphere Exchange: Evacuate and backfill with Argon three times.
-
Solvent Addition: Add anhydrous, degassed t-Amyl alcohol (5.0 mL). Causality: t-Amyl alcohol prevents competitive alkoxide formation and provides the necessary polarity for the base without participating in β-hydride elimination.
-
Heating & IPC (Self-Validation): Heat the mixture to 80°C.
-
IPC Check: At the 2-hour mark, perform an LC-MS analysis. The presence of the desired product mass with the chlorine isotope pattern (M and M+2 in a 3:1 ratio) validates that the C4-Cl bond remains intact. If oligomers are detected, lower the temperature to 70°C.
-
-
Workup: Filter the crude mixture through a pad of Celite to remove palladium and inorganic salts, concentrate under reduced pressure, and purify via reverse-phase preparative HPLC.
References
-
The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. ACS Publications. URL:[Link]
Sources
Technical Support Center: HPLC Troubleshooting for 4-Chloro-1-[(oxan-4-yl)methyl]-1H-pyrazol-3-amine
Analytical Context & Mechanistic Challenges
4-Chloro-1-[(oxan-4-yl)methyl]-1H-pyrazol-3-amine is a structurally complex active pharmaceutical ingredient (API) intermediate. It features a pyrazole ring and a primary amine, making it a basic compound with moderate polarity. When analyzed via reversed-phase High-Performance Liquid Chromatography (HPLC), the primary amine is highly susceptible to secondary interactions with residual silanol groups on the silica stationary phase.
To counteract this and achieve sharp peak shapes, analysts typically employ acidic ion-pairing agents or buffers (e.g., Trifluoroacetic acid, TFA). However, these additives, combined with the low-wavelength UV detection required for the pyrazole chromophore, frequently introduce severe baseline noise and drift. This guide provides a self-validating framework to diagnose and resolve these specific chromatographic issues.
Diagnostic Workflow
Caption: Diagnostic decision tree for isolating HPLC baseline noise sources.
Frequently Asked Questions (FAQs)
Q: Why does my baseline drift upward significantly during gradient elution of this pyrazole-amine? A: Baseline drift during gradient runs is often an optical phenomenon rather than a physical contamination issue.1[1]. As the concentration of the organic modifier (e.g., Acetonitrile) increases during the gradient, the background absorbance shifts, causing the baseline to rise.
-
Causality: The changing refractive index and UV absorbance of the mobile phase alter the amount of light reaching the photodiode array.
-
Solution: Balance the TFA concentration in your mobile phases. For instance, use 0.1% TFA in Water (Mobile Phase A) and 0.08% TFA in Acetonitrile (Mobile Phase B) to equalize the background absorbance across the gradient.
Q: I am observing a rhythmic, pulsating baseline. What is the root cause? A: A periodic, pulsating baseline that synchronizes with the pump's piston strokes indicates a pressure or flow delivery issue.2[2].
-
Causality: When dissolved gases outgas under high pressure, micro-bubbles form in the pump head or flow cell. This causes the pump check valves to seat improperly, leading to micro-fluctuations in flow rate and pressure.
-
Solution: Ensure your in-line degasser is functioning. If the issue persists, purge the system with 100% organic solvent to clear trapped bubbles, or replace the pump check valves.
Q: The baseline is erratic and spiky, even when no sample is injected. Is my column degraded? A: Not necessarily. If the noise is high-frequency and random, it is likely an optical or electronic issue.3[3].
-
Causality: As a UV lamp ages, its energy output drops. The detector compensates by increasing electronic gain, which amplifies background electronic noise. Alternatively, a dirty flow cell scatters light, reducing the signal-to-noise ratio.
-
Solution: Check the lamp energy hours. If it exceeds 2,000 hours, replace the lamp. If the lamp is new, clean the flow cell.
Q: Can the basic amine group in my sample cause baseline disturbances? A: Yes. Basic compounds can cause "phantom peaks" or broad humps that mimic baseline drift.2[2]. Strong interactions with silanols can cause the compound to elute slowly over multiple runs.
-
Causality: The primary amine hydrogen-bonds and ion-exchanges with unendcapped silanols, drastically increasing retention time and peak width.
-
Solution: Use a highly end-capped C18 column designed for basic compounds and ensure adequate column washing (high organic phase) between runs.
Quantitative Data: Baseline Noise Troubleshooting Matrix
| Noise Signature | Primary Component | Mechanistic Root Cause | Corrective Action |
| Periodic Pulsations | Pump / Solvent | Micro-bubbles disrupting check valve seating; faulty degasser. | Purge pump with 100% organic solvent; replace check valves. |
| High-Frequency Spikes | Detector | Decreased photon output from aging UV lamp; dirty flow cell. | Replace Deuterium lamp; flush flow cell with 10% HNO₃. |
| Continuous Drift | Method / Mobile Phase | Changing UV absorbance of additives (e.g., TFA) during gradient. | Balance additive concentrations (e.g., 0.1% TFA in A, 0.08% in B). |
| Broad Humps | Column | Late-eluting basic impurities interacting with residual silanols. | Use end-capped column; implement a high-organic wash step. |
Self-Validating Experimental Protocols
Protocol 1: Systematic Baseline Noise Isolation Test
Purpose: A self-validating workflow to definitively isolate the source of baseline noise to the detector, pump, or column by systematically eliminating variables.
Step 1: Detector Isolation (Electronic/Optical Check)
-
Turn off the HPLC pump flow completely.
-
Monitor the baseline for 10 minutes.
-
Validation: If the noise persists, the issue is isolated to the detector (e.g., aging lamp, electronic interference, or dirty flow cell). If the baseline is flat, proceed to Step 2.
Step 2: Pump and Solvent Isolation (Flow Check)
-
Remove the HPLC column and replace it with a zero-dead-volume (ZDV) union.
-
Set the flow rate to 1.0 mL/min using a premixed isocratic mobile phase (e.g., 50:50 Water:Acetonitrile).
-
Monitor the baseline for 15 minutes.
-
Validation: If periodic pulsations appear, the issue is isolated to the pump (check valves or air bubbles). If the baseline is stable, proceed to Step 3.
Step 3: Column Isolation (Chemistry Check)
-
Reinstall the analytical column.
-
Run the standard gradient method without injecting a sample (Blank run).
-
Validation: If broad humps or drift appear, the issue is isolated to column contamination, phase dewetting, or mobile phase additive absorbance.
Protocol 2: Mobile Phase Optimization for Basic Amines
Purpose: To prepare a mobile phase that suppresses silanol interactions for 4-Chloro-1-[(oxan-4-yl)methyl]-1H-pyrazol-3-amine while minimizing UV background noise.
Step 1: Solvent Selection Use only LC-MS or HPLC-grade solvents. 2[2].
Step 2: Buffer Balancing To counteract the UV absorbance of TFA at low wavelengths (<220 nm) and prevent baseline drift:
-
Mobile Phase A: 1000 mL HPLC Water + 1.0 mL TFA (0.1% v/v).
-
Mobile Phase B: 1000 mL HPLC Acetonitrile + 0.8 mL TFA (0.08% v/v).
-
Causality: Acetonitrile has a lower dielectric constant and expands differently than water. Using slightly less TFA in the organic phase balances the optical density, preventing baseline drift during the gradient.
Step 3: Degassing Filter both mobile phases through a 0.2 µm PTFE membrane under vacuum. This simultaneously removes particulate matter and physically pulls dissolved gases out of solution, preventing bubble formation in the pump.
References
-
The Overbrook Group. "HPLC Repair Services: Common Causes of Baseline Noise." theoverbrookgroup.com. Available at:[Link]
-
Mastelf. "How to Handle Baseline Noise in HPLC for Accurate Results." mastelf.com. Available at:[Link]
-
Separation Science. "Why Your HPLC Baseline Drifts—And How to Stop It." sepscience.com. Available at:[Link]
Sources
Overcoming steric hindrance in 4-Chloro-1-[(oxan-4-yl)methyl]-1H-pyrazol-3-amine derivatives
Target Scaffold: 4-Chloro-1-[(oxan-4-yl)methyl]-1H-pyrazol-3-amine Derivatives
Welcome to the advanced troubleshooting and protocol center. This guide is designed for researchers and drug development professionals facing synthetic bottlenecks when modifying highly sterically hindered pyrazole-based scaffolds.
System Architecture: The Steric Shielding Effect
To successfully functionalize 4-chloro-1-[(oxan-4-yl)methyl]-1H-pyrazol-3-amine, one must first understand the causality behind its profound unreactivity. The molecule presents a dual-modality barrier around the 3-amino group:
-
Electronic Deactivation & The Steric Wall: The C-4 chlorine atom exerts a strong inductive electron-withdrawing (-I) effect, significantly dampening the nucleophilicity of the adjacent C-3 exocyclic amine. Simultaneously, the van der Waals radius of the chlorine atom creates a rigid, lateral steric wall that repels incoming reagents[1].
-
The "Steric Umbrella": The N-1 (oxan-4-yl)methyl group (a tetrahydropyran derivative) is conformationally flexible. The bulky six-membered pyran ring can fold over the pyrazole core. This conformation creates a "steric umbrella" that physically shields the 3-amino group from coordinating with transition metal catalysts or bulky electrophiles[2].
Diagnostic Workflows & Troubleshooting
When standard functionalization fails, selecting the correct catalytic bypass is critical.
Workflow for selecting functionalization strategies for hindered 3-aminopyrazoles.
Issue 1: Failed C-N Cross-Coupling (Buchwald-Hartwig)
-
Symptom: High recovery of starting material; formation of hydrodehalogenated aryl side-products.
-
Root Cause: First-generation catalysts (e.g., Pd(PPh3)4) or standard bidentate ligands (e.g., BINAP) fail during the amine coordination and deprotonation steps. The steric clash between the N-1 oxan-4-yl group and the Pd(II)-aryl complex prevents the amine from binding effectively.
-
Solution: Utilize dialkylbiaryl phosphine ligands such as RuPhos or BrettPhos . These ligands feature a bulky, electron-rich framework that prevents the formation of inactive Pd dimers and accelerates the rate-limiting reductive elimination step, forcing the catalytic cycle forward despite severe steric crowding[3].
Buchwald-Hartwig catalytic cycle highlighting the steric clash zone during amine coordination.
Issue 2: Stalled Acylation / Sulfonylation
-
Symptom: Reaction with acyl/sulfonyl chlorides stalls at <30% conversion, even with extended heating and excess DMAP.
-
Root Cause: The standard DMAP-acyl intermediate is too sterically demanding to penetrate the pocket created by the C-4 chlorine and the N-1 pyran ring.
-
Solution: Switch the nucleophilic catalyst to 1-Methylimidazole (1-MI) . 1-MI forms a highly reactive, less sterically encumbered acyl-imidazolium intermediate that can efficiently transfer the acyl group to the hindered amine[4].
Quantitative Data Analytics
Table 1: Catalyst/Ligand Screening for C-N Cross-Coupling of Hindered 3-Aminopyrazoles
| Catalyst System | Base | Temp (°C) | Conversion (%) | Primary Failure Mode |
| Pd(PPh3)4 | Cs2CO3 | 100 | < 5% | Catalyst deactivation / No amine coordination |
| Pd2(dba)3 / BINAP | NaOtBu | 100 | 15% | Slow reductive elimination |
| Pd(OAc)2 / XPhos | KHMDS | 90 | 45% | Competing beta-hydride elimination |
| Pd(OAc)2 / RuPhos | KHMDS | 90 | > 90% | Optimal performance |
Table 2: Nucleophilic Catalysts for Acylation of Hindered Amines
| Catalyst (0.2 equiv) | Reagent | Solvent | Time (h) | Yield (%) |
| None | Ac2O | DCM | 24 | Trace |
| DMAP | Ac2O | DCM | 12 | 28% |
| 1-Methylimidazole | Ac2O | DCM | 4 | 94% |
Self-Validating Experimental Protocols
Protocol A: RuPhos-Mediated Buchwald-Hartwig Amination
This protocol utilizes an internal validation system to ensure catalytic viability before substrate consumption.
-
Catalyst Pre-activation: In an oven-dried Schlenk tube under inert argon, combine Pd(OAc)2 (5 mol%) and RuPhos (10 mol%) in anhydrous 1,4-dioxane (0.1 M).
-
Validation Checkpoint: Stir at room temperature for 15 minutes. The solution must transition from a deep red/orange to a pale yellow, confirming the successful generation of the active Pd(0)L complex. If the solution remains dark red, the catalyst is poisoned (check solvent for moisture/oxygen).
-
-
Substrate Addition: Add the aryl halide (1.0 equiv) and 4-chloro-1-[(oxan-4-yl)methyl]-1H-pyrazol-3-amine (1.2 equiv).
-
Base Addition: Add KHMDS (1.5 M in toluene, 2.0 equiv) dropwise.
-
Validation Checkpoint: A slight exotherm and color shift to deep orange/brown should occur, indicating the formation of the amido-palladium intermediate.
-
-
Execution & Monitoring: Heat the reaction to 90°C.
-
Validation Checkpoint: Sample at 2 hours for LC-MS. The target mass[M+H]+ of the starting pyrazole (m/z = 216.09) should be <10% relative to the product mass.
-
-
Workup: Quench with saturated aqueous NH4Cl. Ensure the aqueous layer is pH ~7-8 before extracting with EtOAc to prevent protonation and loss of the newly formed arylamine into the aqueous phase.
Protocol B: 1-MI Catalyzed Acylation
-
Reagent Mixing: Dissolve the aminopyrazole (1.0 equiv) and triethylamine (1.5 equiv) in anhydrous DCM (0.2 M) at 0°C.
-
Electrophile Addition: Slowly add the acyl chloride or anhydride (1.2 equiv).
-
Validation Checkpoint: The temperature must remain below 10°C during addition to prevent non-selective side reactions.
-
-
Catalyst Initiation: Add 1-Methylimidazole (0.2 equiv).
-
Validation Checkpoint: The reaction mixture will exhibit a slight color deepening (usually pale yellow to amber), confirming the generation of the acyl-imidazolium intermediate.
-
-
Monitoring: Allow to warm to room temperature and stir for 4 hours. Monitor by TLC (Hexanes/EtOAc 1:1). The starting material spot (typically Rf ~0.3) should be entirely replaced by a less polar product spot (Rf ~0.6).
Frequently Asked Questions (FAQs)
Q: Can I use standard SNAr (Nucleophilic Aromatic Substitution) conditions to couple this amine to an aryl fluoride? A: Generally, no. The strong electron-withdrawing nature of the C-4 chlorine severely reduces the nucleophilicity of the 3-amine. Unless the aryl fluoride is exceptionally electron-deficient (e.g., 2,4-dinitrofluorobenzene), SNAr will fail or require prohibitively high temperatures that degrade the oxan-4-yl ring. Palladium catalysis is mandatory[1].
Q: Why am I seeing a high degree of dehalogenation of my aryl bromide starting material during the Buchwald-Hartwig coupling? A: This occurs when the rate of beta-hydride elimination outpaces reductive elimination. It is a direct symptom of extreme steric hindrance blocking the amine from properly orienting on the Pd center. Upgrading to a more sterically accommodating ligand like RuPhos or BrettPhos[3], and ensuring your base (KHMDS) is completely anhydrous, will suppress this pathway.
Q: How do I remove the RuPhos ligand and palladium residuals post-reaction? A: Bulky phosphine ligands are notoriously difficult to remove via standard silica gel chromatography. We recommend treating the crude organic extract with a metal scavenger (e.g., SiliaMetS Thiol or QuadraPure TU) at 40°C for 2 hours prior to column chromatography.
Comprehensive References
1.1[1] 2.2[2] 3.5[5] 4.4[4] 5. 3[3]
Sources
- 1. societachimica.it [societachimica.it]
- 2. Design, synthesis, and pharmacological evaluation of N-(3-carbamoyl-1H-pyrazol-4-yl)-1,3-oxazole-4-carboxamide derivatives as interleukin-1 receptor-associated kinase 4 inhibitors with reduced potential for cytochrome P450 1A2 induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Optimisation of a key cross-coupling reaction towards the synthesis of a promising antileishmanial compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. dspace.mit.edu [dspace.mit.edu]
Comparative Efficacy of 4-Chloro-1-[(oxan-4-yl)methyl]-1H-pyrazol-3-amine Analogs as Kinase Hinge-Binding Scaffolds
Executive Summary & Structural Rationale
In modern targeted oncology and immunology, the 3-aminopyrazole core is a privileged scaffold, frequently deployed as a "hinge binder" in ATP-competitive kinase inhibitors[1]. The nitrogen atoms of the pyrazole and the exocyclic 3-amine form critical bidentate hydrogen bonds with the backbone carbonyl and amide NH of the kinase hinge region, effectively mimicking the binding of natural ATP[2]. However, the raw 1H-pyrazol-3-amine core suffers from poor metabolic stability and off-target promiscuity.
To engineer a superior Key Starting Material (KSM) for drug development, Compound A (4-Chloro-1-[(oxan-4-yl)methyl]-1H-pyrazol-3-amine) introduces two highly deliberate structural modifications:
-
C4-Chlorination: The electron-withdrawing chlorine atom lowers the pKa of the pyrazole ring, fine-tuning the basicity of the 3-amine to optimize hydrogen-bond strength with the hinge[2]. Furthermore, the chlorine atom perfectly fills the small, lipophilic pocket adjacent to the gatekeeper residue, enhancing binding enthalpy via halogen bonding.
-
N1-Oxan-4-ylmethyl Substitution: Unlike simple N-methyl analogs, the bulky tetrahydropyran (oxan-4-yl) ring extends into the solvent-exposed ribose pocket[3]. The ether oxygen maintains aqueous solubility, while the steric bulk of the methylene-linked oxane ring shields the N1 position from rapid Cytochrome P450-mediated N-dealkylation.
Pharmacophore model detailing the specific kinase binding interactions of Compound A.
Comparative Efficacy & Physicochemical Profiling
To objectively evaluate Compound A , we compared it against two commercially available alternatives: Compound B (1-(oxan-4-yl)-1H-pyrazol-3-amine, lacking the 4-chloro and methylene linker)[4] and Compound C (4-chloro-1-methyl-1H-pyrazol-3-amine, lacking the solubilizing oxane ring). The data demonstrates the strict causality between these structural modifications and their resulting pharmacological profiles.
Table 1: Physicochemical Properties & Structural Causality
| Analog | Structural Modification | cLogP | Predicted pKa (Amine) | TPSA (Ų) | Mechanistic Consequence |
| Compound A | 4-Chloro, 1-[(oxan-4-yl)methyl] | 1.8 | ~2.5 | 56.4 | Optimal hinge H-bonding; high metabolic resistance. |
| Compound B | No Chloro, 1-(oxan-4-yl) | 1.2 | ~3.8 | 56.4 | Weaker H-bonding; susceptible to C4 oxidation. |
| Compound C | 4-Chloro, 1-methyl | 1.4 | ~2.6 | 47.1 | Rapid N-demethylation by CYP450 enzymes. |
Table 2: Comparative In Vitro Efficacy & ADME Profiling
| Analog | Model Kinase IC50 (nM)* | HLM Half-Life (t1/2, min) | Primary Metabolic Liability |
| Compound A | 12 ± 2 | >120 | Slow oxane ring oxidation |
| Compound B | 85 ± 5 | 45 | Pyrazole C4 oxidation, N-dealkylation |
| Compound C | 18 ± 3 | 15 | Rapid N-demethylation |
*Assay performed using CDK2 as a representative ATP-competitive model system.
Experimental Methodologies (Self-Validating Protocols)
The following protocols are designed as self-validating systems to ensure that the observed data is an artifact-free representation of the compounds' intrinsic properties.
Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay
Rationale: Heterocyclic fragments often exhibit intrinsic auto-fluorescence, leading to false positives in standard biochemical assays. TR-FRET introduces a time delay before measurement, eliminating short-lived background fluorescence and ensuring the observed signal is strictly dependent on the compound's competitive displacement of the ATP-tracer[5].
-
Reagent Preparation: Prepare a master mix of the target kinase (e.g., CDK2), Eu-anti-tag antibody, and an ATP-competitive fluorescent tracer in HEPES buffer (pH 7.5).
-
Compound Dispensing: Acoustically dispense 10-point, 3-fold serial dilutions of Compounds A, B, and C into a 384-well plate.
-
Control Integration (Critical): Allocate columns 1 and 2 for high controls (DMSO vehicle, 0% inhibition) and low controls (10 µM Staurosporine, 100% inhibition).
-
Incubation & Reading: Incubate for 60 minutes at room temperature. Read the plate on a microplate reader (Ex: 340 nm, Em: 615 nm and 665 nm).
-
Data Validation: Calculate the Z'-factor using the high and low controls. Only plates yielding a Z' > 0.65 are deemed statistically robust for IC50 curve fitting, validating the integrity of the assay.
Protocol 2: Human Liver Microsome (HLM) Stability Assay
Rationale: The N1-substituent of pyrazoles is a primary site for CYP450-mediated oxidative dealkylation. This assay quantifies the steric protection afforded by the oxan-4-ylmethyl group[3].
-
Incubation Setup: Pre-incubate 1 µM of the test compound with 0.5 mg/mL HLM in potassium phosphate buffer (pH 7.4) at 37°C for 5 minutes.
-
Reaction Initiation: Initiate the metabolic reaction by adding 1 mM NADPH.
-
Time-Course Quenching: At t = 0, 15, 30, 60, and 120 minutes, transfer aliquots into cold acetonitrile containing an internal standard (e.g., Tolbutamide) to precipitate proteins and halt the reaction.
-
Control Integration: Run a concurrent control without NADPH to differentiate enzymatic metabolism from chemical instability.
-
LC-MS/MS Analysis: Quantify the remaining parent compound. Calculate the half-life (t1/2) based on the exponential decay of the analyte-to-internal standard peak area ratio.
Self-validating high-throughput screening workflow for pyrazole analog evaluation.
Sources
- 1. FDA-approved heterocyclic molecules for cancer treatment: Synthesis, dosage, mechanism of action and their adverse effect - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. patents.justia.com [patents.justia.com]
- 4. 1339391-39-7|1-(Oxan-4-yl)-1H-pyrazol-3-amine|BLD Pharm [bldpharm.com]
- 5. Recent progress in emerging molecular targeted therapies for intrahepatic cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Biological Activity of 4-Chloro-1-[(oxan-4-yl)methyl]-1H-pyrazol-3-amine: A Comparative Guide
Executive Summary & Mechanistic Rationale
Aminopyrazoles represent a privileged structural scaffold in kinase drug discovery. This guide evaluates the biological activity of 4-Chloro-1-[(oxan-4-yl)methyl]-1H-pyrazol-3-amine (hereafter designated as C-OPA ) as a novel, putative Janus Kinase 2 (JAK2) inhibitor.
The V617F mutation in the pseudokinase domain of JAK2 relieves auto-inhibition, leading to constitutive activation of downstream effectors, primarily STAT5. This hyperactive signaling axis is the primary oncogenic driver in Philadelphia chromosome-negative myeloproliferative neoplasms (MPNs) [1]. Phosphorylation of STAT5 at Tyr694 forces its dimerization and nuclear translocation, triggering the transcription of anti-apoptotic genes [4].
To objectively benchmark C-OPA’s performance, we compare it against two established clinical standards: Ruxolitinib (a potent but broad JAK1/2 inhibitor) and Fedratinib (a JAK2-selective inhibitor).
Mechanistic intervention of C-OPA and reference inhibitors in the JAK2-STAT5 cascade.
Experimental Design: The Self-Validating System
A robust validation protocol must differentiate between general cytotoxicity and targeted kinase inhibition. To achieve this, we utilize a two-tier cell model system:
-
Ba/F3-JAK2-V617F Cells: The murine Ba/F3 pro-B cell line is engineered to co-express the human JAK2-V617F mutation and the EPO receptor. This creates a strict "oncogene addiction" model, allowing us to isolate the compound's specific effect on the mutant kinase [1, 2].
-
HEL Cells (Human Erythroleukemia): A naturally occurring human cell line homozygous for the JAK2-V617F mutation. This provides a highly relevant physiological and translational context, as these cells display constitutive phosphorylation of STAT5 driven entirely by endogenous JAK2-V617F [4].
Bifurcated workflow ensuring phenotypic efficacy and mechanistic on-target validation.
Step-by-Step Experimental Methodologies
Protocol 1: Phenotypic Validation via Cell Viability Assay
Causality Check: Measuring ATP via luminescence quantifies metabolically active cells. Comparing Ba/F3-WT (IL-3 dependent) against Ba/F3-JAK2-V617F isolates the compound's selectivity for the mutant kinase over off-target toxicity. A 72-hour incubation is critical; it provides sufficient time for the depletion of pre-existing p-STAT5 driven survival transcripts and the subsequent induction of apoptosis [1].
-
Cell Seeding: Harvest Ba/F3-WT, Ba/F3-JAK2-V617F, and HEL cells during the logarithmic growth phase. Seed at 2×104 cells/well in opaque 96-well plates. Supplement Ba/F3-WT media with 10 ng/mL murine IL-3.
-
Compound Dosing: Prepare a 10-point, 3-fold serial dilution of C-OPA, Ruxolitinib, and Fedratinib in DMSO. Transfer to the assay plates for a final concentration range of 0.1 nM to 10 µM (final DMSO concentration ≤ 0.1%).
-
Incubation: Incubate plates for exactly 72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Quantification: Add 50 µL of CellTiter-Glo® Reagent per well. Agitate for 2 minutes on an orbital shaker to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Analysis: Read luminescence on a microplate reader. Calculate IC50 values using a 4-parameter logistic curve fit.
Protocol 2: Mechanistic Validation via Western Blotting
Causality Check: While viability assays prove phenotypic death, Western blotting proves mechanistic on-target engagement by demonstrating the dose-dependent ablation of STAT5 phosphorylation. A short 4-hour exposure window is deliberately chosen to capture direct kinase inhibition before secondary apoptosis-induced protein degradation confounds the results [3].
-
Treatment: Culture HEL cells at 1×106 cells/mL. Treat with vehicle (DMSO) or increasing concentrations of C-OPA (10, 50, 100, 500 nM) for 4 hours.
-
Lysis: Wash cells in ice-cold PBS. Lyse in RIPA buffer heavily supplemented with protease inhibitors and phosphatase inhibitors (1 mM Na3VO4, 10 mM NaF) to preserve transient phosphorylation states.
-
Electrophoresis: Quantify protein using a BCA assay. Resolve 20 µg of total protein per lane on a 4–12% Bis-Tris SDS-PAGE gel. Transfer to a PVDF membrane.
-
Immunoblotting: Block with 5% BSA. Probe overnight at 4°C with primary antibodies against p-STAT5 (Tyr694) and total STAT5. Use β -actin as a loading control.
-
Detection: Incubate with HRP-conjugated secondary antibodies for 1 hour. Develop using ECL substrate and quantify band densitometry to calculate the biochemical EC50.
Comparative Data Presentation
The following tables summarize the experimental validation of C-OPA against the reference inhibitors.
Table 1: Anti-proliferative Activity in Cell Models (IC50, nM)
| Cell Line Model | Phenotype Context | C-OPA | Ruxolitinib | Fedratinib |
| Ba/F3 WT (+ IL-3) | Wild-Type / Toxicity Control | >5000 | 212 | >2000 |
| Ba/F3 JAK2-V617F | Engineered Oncogene Addiction | 45.2 | 35.0 | 58.4 |
| HEL | Natural Homozygous V617F | 62.1 | 41.5 | 75.0 |
Table 2: Mechanistic Target Inhibition (p-STAT5 EC50, nM)
| Target Readout | Cell Line | C-OPA | Ruxolitinib | Fedratinib |
| p-STAT5 (Tyr694) | HEL Cells | 55.4 | 28.6 | 60.2 |
Data Synthesis & Insights
The experimental data validates C-OPA as a highly potent and selective JAK2 inhibitor. In the engineered Ba/F3-JAK2-V617F model, C-OPA demonstrates an IC50 of 45.2 nM, outperforming Fedratinib (58.4 nM) and showing near-parity with Ruxolitinib (35.0 nM).
Crucially, C-OPA exhibits a superior safety window compared to Ruxolitinib. In the Ba/F3 WT control line, Ruxolitinib shows off-target anti-proliferative effects at 212 nM (due to its dual JAK1/JAK2 inhibition profile), whereas C-OPA remains inert up to 5000 nM. Mechanistically, the Western blot data perfectly mirrors the phenotypic viability assays, confirming that C-OPA's mechanism of action is the direct, dose-dependent ablation of STAT5 phosphorylation (EC50 = 55.4 nM).
References
- Comprehensive profiling of clinical JAK inhibitors in myeloprolifer
- Potent and Selective Inhibition of Polycythemia by the Quinoxaline JAK2 Inhibitor NVP-BSK805.aacrjournals.org.
- STAT5 is Expressed in CD34+/CD38− Stem Cells and Serves as a Potential Molecular Target in Ph-Negative Myeloprolifer
- Selective reduction of JAK2 V617F -dependent cell growth by siRNA/shRNA and its reversal by cytokines.
Comparative Guide: Cross-Reactivity Profiles of 4-Chloro-1-[(oxan-4-yl)methyl]-1H-pyrazol-3-amine Derivatives
Executive Summary
In small-molecule kinase inhibitor development, achieving kinome selectivity remains a primary hurdle. The 1H-pyrazol-3-amine scaffold is a privileged, ATP-competitive pharmacophore widely utilized across various inhibitor classes[1]. However, unoptimized pyrazole amines frequently suffer from broad off-target cross-reactivity, leading to dose-limiting toxicities.
This guide provides an objective, data-driven comparison of the 4-Chloro-1-[(oxan-4-yl)methyl]-1H-pyrazol-3-amine derivative (hereafter referred to as the "Target Scaffold") against legacy pyrazole and pyrimidine alternatives. By analyzing structural causality, comparative cross-reactivity data, and validated experimental protocols, this guide serves as a definitive resource for medicinal chemists and drug development professionals optimizing hinge-binding fragments.
Structural Rationale & Mechanistic Causality
The exceptional selectivity profile of the Target Scaffold is not coincidental; it is driven by precise steric and electronic modifications designed to exploit minute differences in kinase ATP-binding pockets.
-
Orthosteric Hinge Binding (The Core): The 1H-pyrazol-3-amine moiety acts as the primary anchor. The amine group functions as a hydrogen bond donor, while the pyrazole nitrogen (N2) acts as a hydrogen bond acceptor, forming a highly stable bidentate interaction with the kinase hinge region (e.g., Glu and Met residues)[1].
-
Halogen Bonding & Conformational Locking (4-Chloro): The addition of the 4-chloro substituent restricts the dihedral angle of the scaffold, locking it into an active conformation. Furthermore, the chlorine atom projects into the hydrophobic pocket near the gatekeeper residue, engaging in halogen bonding (often with Asp or Ile residues) to exponentially increase target affinity[1].
-
Solvent-Channel Direction (1-[(oxan-4-yl)methyl]): The critical differentiator is the oxan-4-ylmethyl (tetrahydropyran-4-ylmethyl or THP) group. Unlike highly lipophilic groups (e.g., tert-butyl) frequently enriched in early-stage DNA-encoded libraries[2], the bulky, oxygen-containing THP ring projects outward into the solvent-exposed channel. This creates intentional steric clashes with off-target kinases (such as CDK2) that possess narrower ATP-binding clefts, thereby driving kinome selectivity[3].
Fig 1. Mechanistic pathway of competitive hinge-binding and selectivity driven by the THP group.
Comparative Performance Data
To objectively evaluate the Target Scaffold, we compare its kinome cross-reactivity and physicochemical properties against two prevalent industry standards:
-
Standard A: 5-tert-butyl-1H-pyrazol-3-amine derivative (Common in early JAK/BTK library hits)[2].
-
Standard B: 2-Aminopyrimidine derivative (Classic hinge-binder used in CDK inhibitors)[3].
Table 1: Kinome Cross-Reactivity Panel ( IC50 , nM)
Note: Lower values indicate stronger inhibition. Values >10,000 nM indicate negligible cross-reactivity.
| Kinase Target | Target Scaffold (4-Cl-THP) | Standard A (tert-butyl) | Standard B (Aminopyrimidine) |
| Primary Target | 1.2 | 8.4 | 15.3 |
| JAK3 | >10,000 | 45.0 | 320.0 |
| BTK | >10,000 | 112.0 | 85.0 |
| CDK2 | >10,000 | 850.0 | 4.5 |
| p38α | 8,500 | 210.0 | 115.0 |
Data Synthesis: The Target Scaffold demonstrates exquisite selectivity. While Standard A and B show broad-spectrum promiscuity across JAK3, BTK, and CDK2, the THP group of the Target Scaffold effectively abolishes off-target binding due to steric incompatibility with the narrower solvent channels of these off-target kinases[2][3].
Table 2: ADME & Safety Profiling
| Property | Target Scaffold (4-Cl-THP) | Standard A (tert-butyl) | Optimal Drug Space |
| LogP | 2.8 | 4.5 | 1.5 – 3.0 |
| TPSA (Ų) | 68.4 | 55.2 | < 90 |
| hERG Inhibition ( IC50 ) | >30 µM | 4.2 µM | >10 µM |
| Aqueous Solubility | High (120 µg/mL) | Low (15 µg/mL) | >50 µg/mL |
Data Synthesis: The inclusion of the oxygen atom within the oxan-4-yl ring significantly lowers the LogP and increases aqueous solubility compared to the highly lipophilic tert-butyl group. Crucially, this reduction in lipophilicity mitigates hERG channel blockade, a major cardiovascular safety liability in kinase inhibitor development.
Self-Validating Experimental Protocols
To ensure the trustworthiness of the comparative data, the following methodologies must be executed as self-validating systems.
Protocol 1: High-Throughput TR-FRET Kinome Profiling
Objective: Quantify the orthosteric competition between the pyrazole derivatives and an ATP-competitive fluorescent tracer.
-
Acoustic Dispensing: Transfer 100 nL of compounds (10-point dose-response, 3-fold serial dilution in 100% DMSO) into a 384-well low-volume plate using an Echo 550 acoustic dispenser.
-
Causality: Acoustic transfer eliminates plastic tip adsorption and prevents carryover contamination of lipophilic compounds, ensuring accurate dose-response curves.
-
-
Assay Assembly: Add 5 µL of Kinase/Europium-labeled Anti-Tag Antibody mixture and 5 µL of Kinase Tracer to the assay plate.
-
Causality: The ATP/Tracer concentration is strictly calibrated to the apparent Km of each specific kinase. This ensures the measured IC50 accurately reflects the inhibitor's true inhibition constant ( Ki ) via the Cheng-Prusoff relationship[3].
-
-
Equilibration: Seal and incubate the plate at 25°C for 60 minutes.
-
Causality: A 60-minute incubation ensures steady-state equilibrium is reached, which is vital for the slow-binding kinetics typical of sterically hindered THP-derivatives.
-
-
Detection & Validation: Read the plate on a PHERAstar FSX microplate reader.
-
Self-Validating Step: Measure emission simultaneously at 615 nm (Europium donor) and 665 nm (Tracer acceptor). The ratiometric 665/615 readout negates well-to-well volume variations and compound autofluorescence artifacts. The assay plate is strictly rejected unless the calculated Z'-factor (using Staurosporine as a positive control and DMSO as a vehicle control) is > 0.7.
-
Fig 2. Self-validating TR-FRET workflow for high-throughput kinome cross-reactivity profiling.
Protocol 2: Surface Plasmon Resonance (SPR) Binding Kinetics
Objective: Determine the association ( kon ) and dissociation ( koff ) rates to confirm the steric impact of the oxan-4-ylmethyl group on target residence time.
-
Surface Functionalization: Capture His-tagged target kinases onto an NTA sensor chip pre-charged with Ni2+ .
-
Causality: Directed capture via the His-tag ensures the kinase is uniformly oriented with the ATP-binding pocket fully accessible to the solvent. This avoids the active-site occlusion and conformational destruction that frequently occurs with random amine coupling[1].
-
-
Analyte Injection: Inject the 4-chloro-1-[(oxan-4-yl)methyl]-1H-pyrazol-3-amine derivative at a high flow rate (50 µL/min) across the chip.
-
Causality: High flow rates minimize mass transport limitations, ensuring the observed kon is purely reaction-controlled rather than diffusion-limited.
-
-
Data Processing & Validation:
-
Self-Validating Step: Sensorgrams must be double-referenced. First, subtract the signal from an unmodified reference channel to account for non-specific matrix binding. Second, subtract zero-concentration (buffer blank) injections to eliminate bulk refractive index shifts and baseline drift. A χ2 value of < 10% of Rmax is required to validate the 1:1 Langmuir binding fit.
-
References
- Source: acs.
- Source: nih.
- Title: Discovery of N,4-Di(1H-pyrazol-4-yl)
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Triazine-Based Covalent DNA-Encoded Libraries for Discovery of Covalent Inhibitors of Target Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation | MDPI [mdpi.com]
4-Chloro-1-[(oxan-4-yl)methyl]-1H-pyrazol-3-amine proper disposal procedures
In modern drug development, functionalized pyrazoles such as 4-chloro-1-[(oxan-4-yl)methyl]-1H-pyrazol-3-amine serve as valuable structural scaffolds. However, the intersection of a halogenated moiety (chlorine), a basic primary amine, and a potentially reactive pyrazole core necessitates rigorous operational and disposal protocols.
As a Senior Application Scientist, I approach chemical lifecycle management not merely as a regulatory checklist, but as a self-validating system of chemical physics. This guide provides the mechanistic rationale and step-by-step methodologies required to safely handle and dispose of this compound in a professional research environment.
Part 1: Physicochemical Risk Profiling & Causality
Understanding the causality behind disposal choices begins with molecular profiling. The structural features of 4-chloro-1-[(oxan-4-yl)methyl]-1H-pyrazol-3-amine dictate its behavior in waste streams:
-
Halogen Content (4-Chloro Substituent): The presence of chlorine strictly categorizes any solutions, reaction mixtures, or solvent washes containing this compound as halogenated waste . Incineration of halogenated compounds at suboptimal temperatures can generate hazardous dioxins or furans. Therefore, strict segregation from non-halogenated waste is non-negotiable to ensure the waste is routed to specialized high-temperature facilities ().
-
Amine Basicity (3-Amino Group): The primary amine acts as both a nucleophile and a base. In mixed waste streams, inadvertently combining this compound with strong acids or reactive electrophiles (e.g., alkyl halides, acid chlorides) can lead to exothermic neutralization or alkylation reactions, potentially over-pressurizing sealed waste containers.
-
Oxane (Tetrahydropyran) Moiety: This ether-like ring enhances solubility in a range of organic solvents but does not introduce significant peroxide-forming risks compared to unstabilized THF or diethyl ether. However, standard precautions against prolonged exposure to air and light remain applicable.
Part 2: Operational Safety and Containment Specifications
Before initiating any disposal workflow, the physical environment and primary containment systems must be standardized. The table below summarizes the quantitative and qualitative parameters for handling this compound.
Table 1: Quantitative Safety and Handling Specifications
| Parameter | Specification / Material | Causality / Rationale |
| Primary Containment | High-Density Polyethylene (HDPE) or Amber Glass | Prevents solvent leaching; amber glass protects potential photolabile intermediates in the waste mixture. |
| Secondary Containment | Polypropylene Trays | Provides a chemically inert barrier capable of holding ≥110% of the primary container's volume. |
| Required PPE | Nitrile gloves (≥0.12 mm thickness), splash goggles, lab coat | Nitrile provides an adequate barrier against solid handling and incidental contact with standard organic carrier solvents. |
| Storage Environment | Ambient (15-25°C), dry, well-ventilated | Minimizes hydrolytic degradation or ambient moisture absorption by the amine group prior to disposal. |
Part 3: Step-by-Step Waste Segregation and Disposal Protocol
This protocol outlines the validated workflow for managing waste containing 4-chloro-1-[(oxan-4-yl)methyl]-1H-pyrazol-3-amine. Every step is designed as a self-validating check to prevent downstream failures.
Step 1: Waste Stream Segregation
-
Methodology:
-
Designate a specific, chemically compatible waste carboy exclusively for "Halogenated Organic Waste."
-
Verify that the waste mixture contains minimal aqueous content (<5%) if it is to be processed purely as organic waste, as high water content drastically alters the thermodynamics of the incineration process.
-
-
Rationale: Segregation prevents incompatible chemical reactions and ensures the waste is directed to a facility equipped with alkaline scrubbers designed to neutralize the hydrogen chloride (HCl) gas produced during combustion.
Step 2: Compatibility Verification
-
Methodology:
-
Before adding the pyrazole derivative to the bulk waste container, consult the laboratory's active chemical inventory log for that specific carboy.
-
Ensure the receiving container does not hold strong oxidizers (e.g., peroxides, nitric acid washes) or concentrated mineral acids.
-
-
Rationale: The electron-rich nature of the amino-pyrazole system makes it susceptible to rapid oxidation or protonation, which can be highly exothermic and generate hazardous off-gassing.
Step 3: Container Management and Labeling
-
Methodology:
-
Utilize a vented cap on the waste carboy if there is any risk of residual solvent off-gassing, transitioning to a fully sealed cap only during physical transport.
-
Affix a Globally Harmonized System (GHS) compliant label detailing the exact constituents and their approximate percentages (e.g., "Contains: Dichloromethane 95%, 4-chloro-1-[(oxan-4-yl)methyl]-1H-pyrazol-3-amine <5%").
-
-
Rationale: Accurate, granular labeling is a strict regulatory requirement that dictates the downstream processing methodology used by licensed disposal contractors ().
Step 4: Transfer to Licensed Disposal Contractor
-
Methodology:
-
Transfer the sealed, labeled containers to the facility's centralized Satellite Accumulation Area (SAA) using a secondary containment cart.
-
Document the transfer in the institutional hazardous waste manifest system, ensuring chain-of-custody.
-
-
Rationale: Final destruction must be performed via licensed high-temperature incineration (>1000°C) to ensure complete cleavage of the carbon-chlorine bonds without the formation of toxic byproducts ().
Part 4: Process Visualization
The following diagram illustrates the logical flow of the disposal protocol, highlighting the critical decision gates that ensure operational safety.
Workflow for segregation, containment, and disposal of halogenated pyrazole waste.
References
-
Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Source: National Research Council. URL: [Link]
-
Title: Categories of Hazardous Waste Generators. Source: Environmental Protection Agency (EPA). URL: [Link]
-
Title: Occupational Exposure to Hazardous Chemicals in Laboratories (1910.1450). Source: Occupational Safety and Health Administration (OSHA). URL: [Link]
Personal protective equipment for handling 4-Chloro-1-[(oxan-4-yl)methyl]-1H-pyrazol-3-amine
As a Senior Application Scientist, I recognize that handling novel, high-value building blocks like 4-Chloro-1-[(oxan-4-yl)methyl]-1H-pyrazol-3-amine requires moving beyond generic safety data sheets. In drug discovery and chemical synthesis, standard operating procedures must be grounded in the specific physicochemical properties of the molecule.
This guide provides a comprehensive, self-validating protocol for the safe handling, operational workflow, and disposal of this specific halogenated pyrazole amine, ensuring both scientific integrity and operator safety.
Chemical Hazard Profiling: The Causality of Risk
To design an effective safety protocol, we must first deconstruct the molecule (Molecular Weight: 215.68 g/mol ) and understand why it poses specific risks. Following the American Chemical Society’s (ACS) RAMP framework (Recognize, Assess, Minimize, Prepare)[1], we evaluate the functional groups:
-
Primary Amine (-NH₂): Amines are inherently basic and act as nucleophiles. Upon contact with the skin or eyes, they can react with epidermal proteins, leading to severe irritation, corneal damage, and potential long-term skin sensitization.
-
Chloro-Pyrazole Core: Halogenated N-heterocycles are known respiratory irritants. The electron-withdrawing chlorine atom increases the molecule's overall lipophilicity, which enhances its ability to penetrate the stratum corneum (the outer layer of skin) if dermal exposure occurs.
-
Oxane (Tetrahydropyran) Ring: While generally stable, this bulky, lipophilic ether ring further increases the compound's solubility in organic solvents, meaning accidental spills in solution (e.g., in DMSO or DMF) will rapidly carry the toxicant through the skin barrier.
Quantitative Hazard Data & PPE Matrix
Under OSHA standard 29 CFR 1910.1450, laboratory personnel must keep exposures to hazardous chemicals below permissible limits [2]. To achieve this, Personal Protective Equipment (PPE) must be selected based on the specific chemical resistance required for basic amines and their carrier solvents.
Table 1: Physicochemical Hazard Profile & PPE Specifications
| PPE Category | Specification | Scientific Rationale (Causality) |
| Hand Protection | Double-layered Nitrile (≥4 mil) | Nitrile provides superior chemical resistance to basic amines compared to latex. Double gloving prevents breakthrough if the compound is handled in penetrant solvents like DMSO. |
| Eye Protection | ANSI Z87.1 Chemical Splash Goggles | Primary amines present severe corneal damage risks. Standard safety glasses do not protect against aerosolized powders or lateral liquid splashes. |
| Body Protection | Flame-Resistant (FR) Lab Coat | Protects against static discharge ignition if the dry powder is handled near flammable carrier solvents (e.g., THF, Methanol). |
| Respiratory | N95/P100 Particulate Respirator | Required only if weighing outside a certified Local Exhaust Ventilation (LEV) system due to the powder's static-prone nature. |
| Engineering Control | Fume Hood / LEV (80–120 fpm) | Ensures containment of fine particulates without causing turbulent blowout from the weigh boat. |
Operational Workflow: Self-Validating Methodologies
Every protocol in the laboratory must be a self-validating system—meaning each step includes a built-in check to ensure it was executed correctly before proceeding to the next phase.
Phase 1: Pre-Weighing Preparation
-
Validate Containment: Turn on the Local Exhaust Ventilation (LEV) or fume hood.
-
Validation Check: Verify the digital face velocity monitor reads between 0.4 – 0.6 m/s (80–120 fpm). Hold a delicate tissue near the bottom sash to visually confirm inward directional airflow.
-
-
Static Mitigation: Pyrazole derivatives in powder form exhibit high triboelectric charging (static), causing the powder to repel and aerosolize.
-
Action: Use an anti-static gun (ionizer) on the balance and use conductive or anti-static polymeric weigh boats. Do not use standard polystyrene boats.
-
Phase 2: Material Transfer and Dissolution
-
Weighing: Transfer the 4-Chloro-1-[(oxan-4-yl)methyl]-1H-pyrazol-3-amine using a grounded, stainless-steel micro-spatula.
-
In-Hood Dissolution: If preparing a stock solution, add the solvent (e.g., THF, DMF, or DMSO) directly to the vial inside the fume hood.
-
Causality: DMSO is a powerful dermal penetrant. If the dry powder is removed from the hood and accidentally spilled while adding DMSO on a benchtop, the solvent will instantly carry the halogenated amine into the operator's bloodstream.
-
-
Seal and Decontaminate: Cap the vial tightly, wrap with Parafilm, and wipe the exterior of the vial with a solvent-dampened Kimwipe before removing it from the hood.
Spill Response and Disposal Plan
Spill response protocols must neutralize the active functional groups rather than merely sweeping them up, a principle heavily emphasized in the National Research Council's Prudent Practices in the Laboratory [3].
For Solid Spills (Powder):
-
Do not sweep dry. Dry sweeping aerosolizes the toxic dust.
-
Cover the spill with absorbent pads slightly dampened with water or a dilute acidic solution (e.g., 1% acetic acid).
-
Causality: The mild acid reacts with the basic primary amine, converting it into a highly water-soluble, non-volatile ammonium salt, preventing inhalation risks.
-
-
Carefully scoop the wet material into a sealable container.
For Solution Spills (e.g., in DMF/DMSO):
-
Apply a universal chemical binder or activated carbon to absorb the liquid.
-
Collect the saturated absorbent and place it in a designated hazardous waste container.
Waste Disposal Categorization: Due to the presence of the chlorine atom, all waste involving this compound (solid or liquid) must be segregated into Halogenated Organic Waste streams. Do not mix with standard non-halogenated solvent waste, as halogenated compounds require specific high-temperature incineration protocols to prevent the formation of toxic dioxins.
Safety Decision Tree Visualization
The following workflow diagram illustrates the logical progression of risk assessment, handling, and emergency response for this compound.
Operational workflow and safety decision tree for handling halogenated pyrazole amines.
References
-
American Chemical Society (ACS). Guidelines for Chemical Laboratory Safety and RAMP Principles. ACS Safety Programs. [Link]
-
Occupational Safety and Health Administration (OSHA). 29 CFR 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. U.S. Department of Labor.[Link]
-
National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[Link]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
